Deisopropylatrazine
説明
Deisopropylatrazine is a diamino-1,3,5-triazine that is N-ethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a bacterial xenobiotic metabolite and a marine xenobiotic metabolite. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It is functionally related to a 6-chloro-1,3,5-triazine-2,4-diamine.
This compound has been reported in Aspergillus fumigatus and Apis cerana with data available.
6-Deisopropylatrazine is a chlorinated degradation product of the herbicide atrazine (6-chloro-N2-ethyl-N4-isopropyl-1, 3,5-triazine-2,4-diamine). Atrazine is a herbicide of the triazine class. Atrazine is used to prevent pre and post-emergence broadleaf weeds in crops such as maize (corn) and sugarcane and on turf, such as golf courses and residential lawns. It is one of the most widely used herbicides in the US and in Australian agriculture.] It was banned in the European Union in 2004 because of persistent groundwater contamination. As of 2001, Atrazine was the most commonly detected pesticide contaminating drinking water in the United States. Studies suggest atrazine is an endocrine disruptor and it is thought that 6-Deisopropylatrazine may also have some endocrine disruptor capacity. Pesticide degradates account for a significant portion of the pesticide/herbicide load in surface water. t is a registered US EPA substance.
Structure
3D Structure
特性
IUPAC Name |
6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENSCMCQBJAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037495 | |
| Record name | Deisopropylatrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-28-9 | |
| Record name | Deisopropylatrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deisopropylatrazine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1007-28-9 | |
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| Record name | Deisopropylatrazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESISOPROPYLATRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EGZ3S34H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deisopropylatrazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). As a significant environmental metabolite, understanding its chemical structure, properties, and behavior is crucial for assessing its environmental impact and toxicological significance. This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, toxicological profile, environmental fate, and analytical methodologies.
Chemical Identity
This compound is a chloro-s-triazine herbicide metabolite formed by the removal of one of the isopropyl groups from the parent atrazine molecule.
| Identifier | Value |
| IUPAC Name | 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine[1] |
| CAS Number | 1007-28-9[1] |
| PubChem CID | 13878[1] |
| Chemical Formula | C5H8ClN5[1] |
| Canonical SMILES | CCNC1=NC(=NC(=N1)N)Cl[1] |
| Molecular Weight | 173.60 g/mol [1] |
Physicochemical Properties
This section summarizes the key physicochemical properties of this compound. These parameters are essential for predicting its environmental transport and fate.
| Property | Value | Source |
| Melting Point | 177-179 °C | [2] |
| Boiling Point | 237.97 °C (rough estimate) | [2] |
| Water Solubility | 980 mg/L at 20 °C | AERU |
| pKa | 3.85 ± 0.10 (Predicted) | [2] |
| Vapor Pressure | 1.56 x 10⁻⁶ mmHg at 25°C | ECHEMI |
| LogP (Octanol-Water Partition Coefficient) | 1.1 (Predicted) | [1] |
Toxicological Properties
The toxicological profile of this compound is important for assessing its risk to human health and the environment. The following table summarizes the available acute toxicity data.
| Test | Species | Route | Value | Source |
| LD50 | Male Rat | Oral | 2290 mg/kg | [3] |
| LD50 | Female Rat | Oral | 810 mg/kg | [3] |
Environmental Fate and Metabolism
This compound is a significant metabolite of atrazine in the environment. Its formation and subsequent degradation are key aspects of the environmental fate of atrazine.
Degradation Pathway
Atrazine undergoes degradation in the environment through various biotic and abiotic processes, primarily through N-dealkylation and hydroxylation. The removal of one of the isopropyl groups from atrazine leads to the formation of this compound. Further degradation can occur, leading to other metabolites.
Environmental Persistence
The persistence of this compound in the environment is influenced by factors such as soil type, moisture, and microbial activity. Its half-life in soil under unsaturated conditions has been reported to range from 32 to 173 days, increasing with depth.[4] Under saturated soil conditions, it is less persistent, with a reported half-life of 58 days at a depth of 90-120 cm.[4]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring this compound in environmental samples. Several methods have been developed, primarily utilizing chromatographic techniques coupled with mass spectrometry.
Experimental Protocol: Solid-Phase Extraction and GC-MS Analysis of this compound in Water
This section outlines a general experimental protocol for the determination of this compound in water samples, based on commonly employed techniques.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate this compound and other triazine metabolites from a water sample.
-
Materials:
-
Water sample (e.g., 500 mL)
-
SPE cartridges (e.g., C18 or graphitized carbon black)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for rinsing)
-
Eluting solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol)
-
Vacuum manifold
-
-
Procedure:
-
Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Load the water sample onto the conditioned cartridge at a controlled flow rate.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the retained analytes with a small volume of the eluting solvent.
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
2. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify this compound in the prepared extract.
-
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms)
-
Mass spectrometer (e.g., single quadrupole or ion trap)
-
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for this compound would be monitored.
-
-
Quantification:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Conclusion
This technical guide provides a consolidated resource for researchers and professionals working with this compound. The data presented on its chemical and physical properties, toxicological effects, and environmental behavior are essential for informed risk assessment and management. The outlined analytical methodologies offer a starting point for the development and validation of robust monitoring programs. As a prevalent environmental degradate of atrazine, continued research into the long-term effects and fate of this compound is warranted.
References
- 1. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 4 Animal toxicity [www2.mst.dk]
- 4. Persistence and degradation of [14C]atrazine and [14C]this compound as affected by soil depth and moisture conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Synthesis pathway of Deisopropylatrazine from atrazine
An In-depth Technical Guide to the Synthesis of Deisopropylatrazine from Atrazine (B1667683)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DIA) is a primary metabolite of the widely used herbicide atrazine, formed through the removal of its isopropyl group. Understanding the synthesis and formation of DIA is critical for environmental monitoring, toxicological studies, and the development of reference standards. This technical guide provides a comprehensive overview of the primary pathways for producing this compound from atrazine, focusing on abiotic chemical degradation and microbial biosynthesis. It includes detailed experimental protocols, quantitative data from key studies, and workflow diagrams to facilitate replication and further research. While direct, selective chemical synthesis for this transformation is not widely documented, this guide details established degradation methodologies that yield this compound.
Introduction
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a triazine herbicide extensively used in agriculture. Its persistence in the environment and the formation of metabolites like this compound (DIA) and deethylatrazine (B13485) (DEA) are of significant scientific interest.[1][2] DIA is formed via the N-dealkylation of the parent atrazine molecule, a process that can occur through both chemical and biological means.[1] This document serves as a technical resource, consolidating the methodologies for synthesizing or generating DIA from atrazine for research purposes.
Abiotic Synthesis Pathways
Abiotic transformation of atrazine to this compound is primarily achieved through oxidative degradation processes that mimic environmental degradation. These methods are useful for laboratory-scale production of DIA for analytical standards and toxicological testing.
Fenton and Photo-Fenton Oxidation
Fenton's reagent (H₂O₂ and a ferrous iron catalyst) generates highly reactive hydroxyl radicals (•OH) that can oxidize atrazine, leading to N-dealkylation.[3] The photo-Fenton process enhances this reaction through UV irradiation.
This protocol is adapted from studies on atrazine degradation using Fenton-like reagents.[4][5]
-
Reaction Setup:
-
Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol) and spike it into an aqueous solution to the desired initial concentration (e.g., 10-20 mg/L).
-
Place the aqueous atrazine solution in a batch reactor vessel. A well-stirred tank laboratory reactor is recommended.[6]
-
Adjust the pH of the solution. A pH of 3.0 is often optimal for increasing the rate of atrazine oxidation.[4]
-
-
Reagent Addition:
-
Add the iron source. For a Fenton-like reaction, ferrihydrite can be used.[4] For a classic Fenton reaction, a soluble Fe(II) salt (e.g., FeSO₄·7H₂O) is used.[3]
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂) to the solution. The concentration of H₂O₂ can be varied (e.g., 5% to 30%) to optimize degradation.[5]
-
-
Reaction Conditions:
-
Sampling and Quenching:
-
Collect aliquots at regular time intervals (e.g., 0, 5, 10, 30, 60 minutes).
-
Immediately quench the reaction in the aliquots by adding a substance like methanol (B129727) to stop the oxidative process.[6]
-
-
Analysis:
-
Filter the samples (e.g., through a 0.45 μm filter).
-
Analyze the filtrate for atrazine and its metabolites, including this compound, using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
| Parameter | Value / Condition | Atrazine Removal | Reference |
| Catalyst | Ferrihydrite | Rate increases tenfold at pH 3 vs. pH 4-8 | [4] |
| H₂O₂ Conc. | 5% | 10.2% after 20 h | [5] |
| H₂O₂ Conc. | 10% | 25.6% after 20 h | [5] |
| H₂O₂ Conc. | 30% | 41.8% after 20 h | [5] |
| Reaction Time | 5-10 minutes | Reaction ceases as Fe²⁺ and H₂O₂ are consumed | [3] |
UV/H₂O₂ Photochemical Degradation
The combination of UV irradiation and hydrogen peroxide generates hydroxyl radicals, providing another pathway for atrazine dealkylation.
This protocol is based on the methodology described by Kim et al. (2013).[7][8]
-
Reaction Setup:
-
Prepare an aqueous solution of atrazine at a specific concentration.
-
Place the solution in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).
-
-
Reagent Addition:
-
Add hydrogen peroxide to the atrazine solution. The concentration can be optimized (e.g., 300 mg/L).[9]
-
-
Reaction Conditions:
-
Irradiate the solution with the UV lamp.
-
Maintain constant stirring and temperature.
-
-
Sampling and Analysis:
| Process | Key By-products | Final Product | Acute Toxicity (TUa) | Reference |
| UV only | Hydroxyatrazine (OIET) | Hydroxyatrazine | 1.2 - 1.3 | [7][8] |
| UV/H₂O₂ | This compound (CEAT), Deethylatrazine (CIAT) | Ammeline (OAAT) | < 1.0 after 30 min | [7][8] |
Biological Synthesis Pathways
The most well-documented route to this compound is through the metabolic action of various microorganisms. This process, known as biodegradation, involves enzymatic N-dealkylation of the atrazine molecule. Several bacterial strains have been identified as effective catalysts for this transformation.
Synthesis using Rhodococcus sp. TE1
Rhodococcus species are known to metabolize atrazine to its dealkylated products under aerobic conditions.[10][11] The N-dealkylation is associated with enzymes such as cytochrome P450.[12]
This protocol is a generalized procedure based on studies of Rhodococcus.[10][11]
-
Culture Preparation:
-
Grow Rhodococcus sp. TE1 in a suitable nutrient-rich medium until it reaches the stationary phase.
-
Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in a minimal salt medium (MSM) that lacks carbon and nitrogen sources.
-
-
Reaction Conditions:
-
Add atrazine to the resting cell suspension to a final concentration (e.g., 10 mg/L).
-
Incubate the suspension under aerobic conditions at a controlled temperature (e.g., 30°C) with agitation.
-
-
Extraction and Analysis:
-
Periodically take samples from the suspension.
-
Separate the cells from the supernatant by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by HPLC or GC-MS to identify and quantify atrazine, this compound, and deethylatrazine. This compound often accumulates in the medium as it is not readily degraded further by this strain.[11]
-
Synthesis using Enterobacter cloacae strain JS08.Deg01
This bacterial strain has been identified as an efficient atrazine metabolizer, generating both deethylatrazine (DEA) and this compound (DIA).[13][14]
This protocol is adapted from the methodology described by Solomon et al.[13][14][15]
-
Enrichment and Isolation:
-
Enrich atrazine-degrading microorganisms from a soil sample by incubating it in a mineral medium with atrazine (e.g., 2.5 mg per 100 mL) as the sole carbon and nitrogen source.[13]
-
Incubate aerobically at 30°C with agitation for 7 days.
-
-
Culture and Degradation:
-
Sample Preparation and Analysis:
-
Centrifuge the culture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22-μm filter.
-
Perform HPLC and mass spectrometry analysis on the filtrate to quantify atrazine and its metabolites, including DIA.[13]
-
| Bacterial Isolate | Time for 50% Atrazine Degradation | Atrazine Degradation Efficiency (6 days) | Optimal pH | Reference |
| E. cloacae JS08.Deg01 | 47 hours | 97% | 7.0 | [13] |
| Isolate JS07.Deg01 | 62 hours | 94% | N/A | [13] |
| Isolate JS04.Deg01 | 74 hours | 92% | N/A | [13] |
Synthesis using Arthrobacter species
Various Arthrobacter strains are capable of degrading atrazine, often using it as a sole source of carbon and nitrogen.[16][17]
This protocol is a general procedure based on studies of various Arthrobacter strains.[16][18]
-
Culture Preparation:
-
Degradation Assay:
-
Resuspend the washed cells in MSM containing atrazine as the sole carbon and nitrogen source.
-
Incubate at 30°C with shaking (e.g., 150 rpm). The optimal pH range for many Arthrobacter species is broad, typically 5.0–10.0.[18]
-
-
Extraction and Analysis:
| Strain | Atrazine Conc. | Degradation Rate / Efficiency | Optimal pH | Temperature | Reference |
| Arthrobacter sp. ST11 | Crystalline | 68% consumed after 48 h | N/A | 30°C | [16] |
| Paenarthrobacter ureafaciens ZY | 100 mg/L | 11.95 mg L⁻¹ h⁻¹ | 5.0 - 11.0 | 30°C | [18] |
| Arthrobacter sp. C2 | 100 mg/L | 100% after 72 h | 9.0 | N/A | [19] |
Diagrams and Workflows
Overview of Synthesis Pathways
Caption: Pathways for the synthesis of this compound from Atrazine.
Experimental Workflow for Abiotic Synthesis
Caption: General experimental workflow for abiotic generation of this compound.
Experimental Workflow for Biological Synthesis
Caption: General experimental workflow for microbial synthesis of this compound.
Conclusion
The synthesis of this compound from atrazine is predominantly achieved through degradation pathways rather than direct, selective chemical synthesis. Both abiotic methods, such as Fenton oxidation and UV/H₂O₂ treatment, and biological methods using specific bacterial strains like Rhodococcus, Enterobacter, and Arthrobacter, are effective for producing this metabolite in a laboratory setting. The choice of method depends on the desired scale, purity requirements, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers to generate this compound for analytical, environmental, and toxicological research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The dose and ratio effects of Fe(II) and H2O2 in Fenton's process on the removal of atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative decomposition of atrazine by a Fenton-like reaction in a H2O2/ferrihydrite system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of the herbicide atrazine by Rhodococcus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Atrazine biodegradation efficiency, metabolite detection, and <italic>trzD</italic> gene expression by enrichment bacterial cultures from agricultural soil-Academax [academax.com]
- 16. mdpi.com [mdpi.com]
- 17. pjoes.com [pjoes.com]
- 18. Rapid biodegradation of atrazine by a novel Paenarthrobacter ureafaciens ZY and its effects on soil native microbial community dynamic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Deisopropylatrazine: A Primary Metabolite of Atrazine - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deisopropylatrazine (DIA) is a significant primary metabolite of the widely used herbicide atrazine (B1667683). Formed through the microbial N-dealkylation of the parent compound, DIA is frequently detected in soil, surface water, and groundwater, often alongside atrazine and another primary metabolite, deethylatrazine (B13485) (DEA). While generally considered less toxic than atrazine, the persistence of DIA in the environment and its potential for biological activity necessitate a thorough understanding of its formation, fate, and analytical determination. This technical guide provides a comprehensive overview of this compound, including its formation pathways, environmental concentrations, analytical methodologies, and toxicological profile, to support research and development activities.
Introduction
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide used extensively for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane[1][2][3]. Following its application, atrazine undergoes degradation in the environment, primarily through microbial action, leading to the formation of several metabolites[4][5][6]. This compound (2-amino-4-chloro-6-ethylamino-s-triazine), along with deethylatrazine (DEA), is one of the principal N-dealkylated metabolites[4][7]. The presence of these chlorinated metabolites in various environmental compartments is of interest due to their potential phytotoxicity and concerns about their impact on non-target organisms and human health[8].
Formation and Degradation
Formation of this compound
The primary pathway for the formation of this compound is the microbial N-dealkylation of atrazine in soil and water[7]. This process involves the removal of the isopropyl group from the atrazine molecule. Various soil microorganisms, including species of Rhodococcus and Pseudomonas, are capable of metabolizing atrazine to DIA and DEA[9]. The formation of DIA and DEA is considered a significant initial step in the biodegradation of atrazine[10][11].
Further Degradation
This compound can be further metabolized by microorganisms. This can involve the removal of the remaining ethyl group to form 2,4-diamino-6-chloro-s-triazine (DACT), also known as didealkylatrazine (DDA)[1][12][13]. The complete mineralization of atrazine and its metabolites eventually leads to the cleavage of the triazine ring and the formation of carbon dioxide and ammonia[4]. However, DIA and other chlorinated metabolites can be persistent in the environment, particularly in groundwater where microbial activity may be limited[1][10][11][14].
Data Presentation
Environmental Concentrations
This compound is frequently detected in surface and groundwater in agricultural areas. Its concentration can vary significantly depending on factors such as atrazine usage, soil type, and hydrogeological conditions.
| Matrix | Location/Study | Concentration Range of DIA | Reference |
| Groundwater | Rural wells in the USA | Generally lower than atrazine, DEA, and DACT | [1] |
| Groundwater | Merrick County, Nebraska | Detected alongside atrazine and nitrate | [10][11] |
| Surface Runoff | Conservation Tilled Watersheds | Average concentration of 0.7 µg/L in the year of atrazine application | [15][16][17] |
| Streams | Midwestern US | Detected, with concentrations of hydroxylated metabolites also being significant | [18] |
Toxicity Data
The toxicity of this compound is generally lower than that of the parent compound, atrazine.
| Organism | Test Type | Endpoint | Value (µg/L) | Reference |
| Pseudokirchneriella subcapitata (Algae) | Acute (96-h) | IC50 | >1,500 | [19][20] |
| Hyalella azteca (Amphipod) | Acute (96-h) | IC50 | >1,500 | [19][20] |
| Diporeia spp. (Amphipod) | Acute (96-h) | IC50 | >1,500 | [19][20] |
| Diporeia spp. (Amphipod) | Chronic (21-day) | - | More sensitive than H. azteca | [19][20] |
Note: The general order of acute and chronic toxicity is Atrazine > Deethylatrazine > this compound[19][20].
Experimental Protocols
Analysis of Atrazine and its Metabolites in Water
A common method for the determination of atrazine, this compound, deethylatrazine, and didealkylatrazine in water involves Solid Phase Extraction (SPE) followed by Gas Chromatography/Mass Selective Detection (GC/MSD).
Protocol: SPE and GC-MSD Analysis of Atrazine and Metabolites in Water [12][13]
-
Sample Preparation:
-
Adjust the pH of a 500 mL water sample to 3-4.
-
Load the sample onto two SPE cartridges connected in series: a C-18 cartridge followed by a C-18/cation exchange mixed-mode polymeric phase cartridge.
-
-
Elution:
-
Elute the analytes from each cartridge separately.
-
Pool the eluates.
-
-
Concentration:
-
Concentrate the pooled eluate to a final volume.
-
-
Analysis:
-
Analyze the concentrated extract using GC-MSD in the selected ion monitoring (SIM) mode.
-
-
Quantification:
Alternative Protocol: Liquid-Liquid Partitioning and GC/MSD Analysis [21]
-
Sample Preparation:
-
Buffer a 500 mL water sample to pH 10.
-
Partition the sample with ethyl acetate (B1210297).
-
-
Concentration:
-
Concentrate the ethyl acetate extract.
-
-
Analysis:
-
Analyze the final extract using GC/MSD in the SIM mode.
-
-
Quantification:
-
The limit of detection (LOD) is approximately 0.050 ng, and the limit of quantification (LOQ) is around 0.10 ppb for atrazine and its dealkylated metabolites[21].
-
Visualizations
Atrazine Degradation Pathway
Caption: Primary degradation pathways of atrazine in the environment.
Experimental Workflow for Water Analysis
Caption: Workflow for the analysis of atrazine and its metabolites in water.
Toxicological Significance
This compound, along with other chlorinated atrazine metabolites, is of toxicological interest. Studies have suggested that atrazine and its metabolites can act as endocrine disruptors[22][23][24][25]. While DIA is generally less acutely toxic to aquatic organisms than atrazine, its persistence and potential for chronic effects warrant further investigation[19][20]. In male Wistar rats, exposure to DIA has been shown to delay puberty, similar to the effects observed with atrazine, suggesting an impact on the central nervous system's control of the pituitary/gonadal axis[22][26].
Conclusion
This compound is a key primary metabolite of atrazine, formed through microbial degradation in the environment. Its presence in soil and water systems is a reliable indicator of atrazine use and subsequent environmental fate. While less toxic than its parent compound, the persistence of DIA, particularly in groundwater, and its potential endocrine-disrupting effects highlight the importance of its continued monitoring and research. The analytical methods outlined in this guide provide robust and sensitive means for the quantification of DIA and other atrazine metabolites, which is crucial for assessing environmental contamination and human exposure. Further research into the chronic toxicity and synergistic effects of atrazine and its suite of metabolites is essential for a comprehensive understanding of their environmental and health impacts.
References
- 1. who.int [who.int]
- 2. Atrazine Fact Sheet [npic.orst.edu]
- 3. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrazine - Wikipedia [en.wikipedia.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atrazine, Deethylatrazine, and this compound Persistence Measured in Groundwater in Situ under Low-Oxygen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and this compound on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Archive: Common herbicide disrupts human hormone activity in cell studies | UC San Francisco [ucsf.edu]
- 25. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Deisopropylatrazine: A Technical Guide to Its Discovery, Analysis, and Biological Impact
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Deisopropylatrazine (DIA) is a primary chloro-s-triazine degradation product of the widely used herbicide atrazine (B1667683). Its discovery and subsequent study are intrinsically linked to the extensive use of atrazine in agriculture, which began in the 1950s. As atrazine undergoes microbial degradation in soil and water, it loses its isopropyl group, forming DIA. The persistence and mobility of DIA in the environment, often exceeding that of its parent compound, have led to its frequent detection in surface water, groundwater, and soil. This has raised concerns among researchers and regulatory bodies regarding its potential toxicological effects on non-target organisms, including humans. The U.S. Environmental Protection Agency (EPA) has identified this compound as a substance that can cause developmental and female reproductive toxicity.[1] This technical guide provides a comprehensive overview of the historical context, analytical methodologies, quantitative data, and biological signaling pathways associated with this compound.
Data Presentation
Toxicological Data
The toxicological profile of this compound is a critical area of research due to its widespread environmental presence. The following table summarizes key acute toxicity data. While a specific No-Observed-Adverse-Effect Level (NOAEL) for DIA was not found, data for the related metabolite desethyldesisopropyl atrazine (DACT) is included for context, as regulatory agencies often consider atrazine and its chlorinated metabolites to have comparable toxicity.
| Parameter | Species | Value | Reference |
| Oral LD50 (Female) | Rat | 810 mg/kg | [2] |
| Oral LD50 (Male) | Rat | 2290 mg/kg | [2] |
| NOAEL (for DACT) | Male Rat | 4.4 mg/kg bw/day | [3] |
Environmental Concentrations
This compound is a common contaminant in various environmental matrices. The table below presents a range of reported concentrations in surface water, groundwater, and soil, highlighting its prevalence in agricultural regions.
| Environmental Matrix | Concentration Range | Location/Study | Reference |
| Surface Water (Runoff) | Average: 0.7 µg/L | Conservation Tilled Watersheds | [4] |
| Tile-Drain Water | 0.1 to 2.2 µg/L | Continuous, no-till corn plots | [5] |
| Groundwater | Detected in 4.6% of public supply wells | Across the United States | [6] |
| Groundwater | 0.13 µg/L (background) | Central Nebraska | [7] |
| Soil (Oxisol) | ~50 µg/kg after 180 days | Maize culture soil | [8] |
Degradation Kinetics
The environmental fate of this compound is largely governed by its degradation rate. The following table summarizes its half-life under different environmental conditions.
| Condition | Half-life (t½) | System | Reference |
| Aerobic/Anaerobic | 3 to 6 days | Laboratory conditions with bacterial strains | [9] |
| Low-Oxygen | Stable over 45 days | In situ groundwater microcosms | [10] |
Experimental Protocols
Accurate quantification of this compound in environmental samples is crucial for risk assessment. Below are detailed methodologies for its analysis in water and soil samples.
Analysis of this compound in Water by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of DIA in water samples, including groundwater and surface water.
1. Sample Preparation and Extraction:
-
Filter water samples through a 0.45 µm filter to remove suspended solids.
-
Condition a C18 solid-phase extraction (SPE) cartridge by passing methanol (B129727) followed by deionized water.
-
Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the retained analytes with an appropriate solvent, such as ethyl acetate.
2. Sample Analysis by GC-MS:
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Inject a 1 µL aliquot into a gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of this compound (e.g., m/z 158, 173).
-
Analysis of this compound in Soil by Shaking Extraction and High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for extracting and quantifying DIA from soil matrices.
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724)/water, 80:20 v/v).
-
Shake the mixture vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants and filter through a 0.45 µm syringe filter.
2. Sample Analysis by HPLC:
-
Inject a 20 µL aliquot of the filtered extract into an HPLC system equipped with a UV or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Signaling Pathways
The toxicity of this compound, like its parent compound atrazine, is believed to be mediated through the disruption of key biological signaling pathways.
Neuroendocrine Disruption Pathway
Atrazine and its metabolites are known endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can lead to reproductive and developmental abnormalities. The pathway below illustrates the proposed mechanism of action.
Integrated Stress Response (ISR) Pathway
Recent studies suggest that atrazine-induced neurotoxicity may be mediated through the activation of the Integrated Stress Response (ISR) pathway. This cellular signaling network is activated by various stressors and can lead to cell senescence and tissue damage.
Conclusion
This compound remains a significant environmental contaminant of concern due to its persistence, mobility, and potential for adverse health effects. This technical guide has provided a consolidated resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on its historical context, analytical detection, quantitative occurrence, and toxicological mechanisms. Continued research into the specific signaling pathways and long-term health effects of this compound is essential for developing effective risk assessment strategies and potential remediation technologies. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible analysis, which is fundamental to advancing our understanding of this ubiquitous environmental metabolite.
References
- 1. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 4 Animal toxicity [www2.mst.dk]
- 3. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 6 Summary and evaluation [www2.mst.dk]
- 4. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. Atrazine, Deethylatrazine, and this compound Persistence Measured in Groundwater in Situ under Low-Oxygen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Deisopropylatrazine in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of deisopropylatrazine, a primary metabolite of the herbicide atrazine (B1667683). Understanding the solubility of this compound in both aqueous and organic media is critical for environmental fate assessment, toxicological studies, and the development of analytical methods for its detection and quantification.
Core Topic: Solubility of this compound
This compound (DIA) is formed in the environment through the microbial degradation of atrazine, involving the removal of one of the isopropyl groups. Its presence in soil and water is a key consideration in environmental monitoring. The solubility of DIA influences its mobility, bioavailability, and ultimately its potential impact on ecosystems and human health.
Data Presentation: Quantitative and Qualitative Solubility
The following tables summarize the available quantitative and qualitative data on the solubility of this compound.
Table 1: Solubility of this compound in Aqueous Solvents
| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source |
| Water | 2 | Not Specified | 174.7 | --INVALID-LINK--[1] |
| Water | 20 | 7 | 980 | Not Specified |
| Water | Not Specified | Not Specified | 670 | --INVALID-LINK--[2] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Inference Source |
| Methanol | Soluble | Vendor-supplied solutions available[3][4] |
| Acetonitrile | Soluble | Vendor-supplied solutions available[3] |
| Acetone | Soluble | Vendor-supplied solutions available[3][5] |
| Ethyl Acetate | Soluble | Used as a solvent in analytical methods[6] |
| Hexane | Soluble | Used as a solvent in analytical methods[6] |
| Dichloromethane | Soluble | Used as an extraction solvent in analytical methods[6] |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for an Economic Co-operation and Development (OECD), and are suitable for determining the solubility of this compound.
Protocol 1: Shake-Flask Method for Aqueous and Organic Solvents (Adapted from OECD Guideline 105)[7][8][9]
This method is considered the "gold standard" for solubility determination due to its simplicity and reliability.
1. Principle: A surplus of the test substance (this compound) is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.
2. Materials:
- This compound (analytical standard, purity >99%)
- Solvent (distilled water, or organic solvent of interest)
- Temperature-controlled shaker or water bath
- Centrifuge tubes or flasks with screw caps
- Syringe filters (e.g., 0.22 µm PTFE for organic solvents, or PES for aqueous solutions)
- Analytical balance
- Calibrated volumetric flasks and pipettes
- High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a Gas Chromatograph-Mass Spectrometer (GC-MS).[6][7]
3. Procedure:
- Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature and shake vigorously after each addition until a saturated solution is observed. This helps in determining the appropriate amount of substance to use in the main study.
- Main Experiment:
- Add an excess amount of this compound to several flasks containing a known volume of the solvent.
- Tightly seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 20 °C or 25 °C).
- Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).
- After the equilibration period, allow the flasks to stand at the test temperature to let undissolved material settle.
- Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any suspended particles.
- Dilute the filtered solution gravimetrically or volumetrically to a concentration within the working range of the analytical method.
- Analysis:
- Prepare a series of calibration standards of this compound in the same solvent.
- Analyze the standards and the sample solutions using a validated analytical method (e.g., HPLC-UV or GC-MS).[6][7][8]
- Construct a calibration curve and determine the concentration of this compound in the saturated solution.
4. Data and Reporting:
- Report the solubility as the average of at least three replicate determinations, along with the standard deviation.
- Specify the experimental conditions: temperature, pH (for aqueous solutions), and the analytical method used.
Mandatory Visualizations
Atrazine Metabolic Pathway
The following diagram illustrates the formation of this compound from its parent compound, atrazine, through microbial degradation.
Caption: Metabolic pathway of atrazine to this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
- 1. ATRAZINE-DESISOPROPYL | 1007-28-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scielo.br [scielo.br]
- 8. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for the Identification of Deisopropylatrazine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Deisopropylatrazine (DIA), a primary metabolite of the herbicide atrazine. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for researchers in environmental science, toxicology, and drug development who require precise analytical methods for the detection and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~1.2 | Triplet | 3H | ~7 | -CH₃ (Ethyl group) |
| ~3.4 | Quartet | 2H | ~7 | -CH₂- (Ethyl group) |
| ~5.0 - 6.0 | Broad Singlet | 2H | - | -NH₂ |
| ~6.5 - 7.0 | Broad Singlet | 1H | - | -NH- (Ethylamino group) |
Note: Predicted values are based on the analysis of similar triazine structures and general principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -CH₃ (Ethyl group) |
| ~35 | -CH₂- (Ethyl group) |
| ~165 | C-Cl (Triazine ring) |
| ~168 | C-NH₂ (Triazine ring) |
| ~170 | C-NH- (Triazine ring) |
Note: Predicted values are based on the analysis of similar triazine structures. The quaternary carbons of the triazine ring will exhibit distinct chemical shifts.
Experimental Protocols
A general protocol for obtaining NMR spectra of this compound is as follows:
1.2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound standard for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]
-
Homogenization: Ensure complete dissolution by vortexing the sample. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the analyte.
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added.[3]
1.2.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are required compared to ¹H NMR.[1]
-
The spectral width should encompass the expected carbon chemical shift range (e.g., 0-200 ppm).
-
NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium, Broad | N-H stretching (amine and amide groups) |
| ~2970 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1620 | Strong | C=N stretching (triazine ring) |
| ~1550 | Strong | N-H bending (amine) |
| ~800 | Strong | C-Cl stretching |
Note: Data obtained from the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem. The KBr-Pellet technique was used for sample preparation.[4]
Experimental Protocols
A common method for preparing a solid sample like this compound for IR analysis is the KBr pellet method.
2.2.1. Sample Preparation (KBr Pellet Method)
-
Grinding: Grind 1-2 mg of the this compound standard with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die.
-
Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer.
2.2.2. IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the this compound pellet over the mid-IR range (typically 4000-400 cm⁻¹).
IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis.
Data Presentation
Table 4: GC-MS Spectroscopic Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 173 | 100 | [M]⁺ (Molecular Ion) |
| 158 | ~50 | [M - CH₃]⁺ |
| 131 | ~40 | [M - C₂H₄N]⁺ |
| 104 | ~30 | [M - C₂H₅N₂Cl]⁺ |
| 68 | ~25 | [C₃H₄N₂]⁺ |
Note: Data is based on Electron Ionization (EI) mass spectra from the NIST Chemistry WebBook and PubChem.[4]
Table 5: LC-MS/MS Spectroscopic Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Collision Energy | Ionization Mode |
| 174.0541 | 132.0322, 96.0555, 79.0057 | Ramp 20-70% (nominal) | ESI-Positive |
Note: Data from PubChem, representing common fragments observed in tandem mass spectrometry.[4] The fragmentation of the protonated molecule [M+H]⁺ at m/z 174 often involves the loss of the ethyl group and other neutral losses from the triazine ring.[5]
Experimental Protocols
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
For environmental samples, a solid-phase extraction (SPE) cleanup may be necessary to remove matrix interferences.[6][7]
-
-
GC Conditions:
-
Injector: Splitless injection is commonly used for trace analysis.
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically employed.
-
Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).[8]
-
-
MS Conditions:
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[11][12]
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.[11][12]
-
Mass Analyzer: A triple quadrupole or Q-TOF mass spectrometer is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where the precursor ion is selected and fragmented, and a specific product ion is monitored.
-
Mass Spectrometry Experimental Workflow
This guide provides foundational spectroscopic data and methodologies for the confident identification of this compound. Researchers are encouraged to use this information as a starting point and to develop and validate their own specific methods based on the instrumentation and matrices relevant to their work.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Deisopropylatrazine Degradation in Soil and Water: A Technical Overview
An in-depth guide for researchers and scientists on the environmental fate of a key atrazine (B1667683) metabolite.
Deisopropylatrazine (DIA) is a primary and persistent degradation product of the widely used herbicide atrazine.[1][2] Its presence in soil and water systems is of significant environmental concern due to its potential for groundwater contamination and similar phytotoxic properties to the parent compound.[1][3] This technical guide provides a comprehensive overview of the degradation pathways of DIA in both soil and aquatic environments, details the experimental methodologies used for its study, and presents quantitative data on its persistence and transformation.
Core Degradation Pathways
The environmental fate of this compound is governed by a combination of biotic and abiotic processes, leading to a range of intermediate and terminal metabolites. The principal degradation pathways include N-dealkylation, hydroxylation, and eventual ring cleavage.
Microbial Degradation: In soil and sediment, microbial activity is a primary driver of DIA degradation.[4][5] Various soil microorganisms, including bacteria and fungi, can utilize DIA as a source of carbon and nitrogen.[4][5] The initial and most significant microbial transformation is the removal of the remaining ethyl group, a process known as deethylation, which leads to the formation of didealkylatrazine (DDA).[1][6] Some bacterial strains, such as Enterobacter cloacae, have been identified as efficient atrazine and, by extension, DIA metabolizers, capable of N-dealkylation.[4] The complete mineralization of the s-triazine ring to carbon dioxide and ammonia (B1221849) can occur, although this process is often slow in natural environments.[1][4]
Abiotic Degradation: Chemical processes also contribute to the degradation of DIA, particularly in water. Hydrolysis, where the chlorine atom on the triazine ring is replaced by a hydroxyl group, is a key abiotic pathway.[1][5] This reaction results in the formation of hydroxyatrazine (HYA) derivatives, which are generally less mobile and toxic.[1] Photodegradation, driven by UV radiation, can also play a role in the breakdown of DIA in surface waters, often involving advanced oxidation processes (AOPs) that generate highly reactive hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals.[7][8]
The major metabolites resulting from these pathways include:
-
Deethylatrazine (B13485) (DEA): Formed from the initial degradation of atrazine, it is often found alongside DIA.[1][5]
-
Didealkylatrazine (DDA): A product of the dealkylation of both DIA and DEA.[1][6]
-
Hydroxyatrazine (HYA) and its derivatives: Formed through hydrolysis of the chlorinated triazine ring.[1][5]
-
Ammeline and Ammelide: Subsequent degradation products leading towards ring cleavage.[5]
-
Cyanuric Acid: A key intermediate before the complete mineralization of the triazine ring.[4][5]
The following diagram illustrates the primary degradation pathways of atrazine to and including this compound.
Quantitative Data on this compound Degradation
The persistence of DIA in the environment is often quantified by its half-life (t½), which can vary significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of this compound in Soil
| Soil Type/Condition | Depth (cm) | Moisture | Half-life (days) | Reference |
| Not Specified | 0-30 | Unsaturated | 32 | [6][9] |
| Not Specified | 30-60 | Unsaturated | 73 | [6][9] |
| Not Specified | 60-90 | Unsaturated | 116 | [6][9] |
| Not Specified | 90-120 | Unsaturated | 173 | [6][9] |
| Not Specified | 90-120 | Saturated | 58 | [6][9] |
Table 2: Comparative Degradation of Atrazine and its Metabolites
| Compound | Environment | Observation | Reference |
| This compound | Soil | More susceptible to mineralization than atrazine. | [6][9] |
| Deethylatrazine | Surface Runoff | More frequently detected and at higher concentrations than DIA. | [10] |
| This compound | Coastal Sediments | Transformation to DIA was more extensive than to DEA in some cases. | [2][11] |
| Atrazine | Groundwater | Metabolite concentrations can exceed that of the parent compound. | [5] |
Experimental Protocols
The study of DIA degradation relies on a variety of laboratory and field-based experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Soil Microcosm Degradation Study
This protocol is a standard method to assess the biodegradation of herbicides in a controlled laboratory setting.[12][13]
Objective: To determine the rate and pathway of this compound degradation in soil under controlled temperature and moisture conditions.
Materials:
-
Test soil, freshly collected and sieved (2 mm).
-
¹⁴C-labeled this compound (or non-labeled DIA for chromatographic analysis).
-
Sterile deionized water.
-
Microcosm vessels (e.g., biometer flasks or sealed glass jars with CO₂ traps).
-
Incubator.
-
Analytical equipment (e.g., Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Mercuric chloride (HgCl₂) or sodium azide (B81097) for sterile controls.
Procedure:
-
Soil Preparation: Characterize the soil for properties such as pH, organic carbon content, and texture. Adjust the moisture content to a predetermined level (e.g., 50-60% of water holding capacity).
-
Microcosm Setup: Add a known weight of the prepared soil (e.g., 50 g) to each microcosm vessel.
-
Spiking: Apply the ¹⁴C-labeled or non-labeled DIA solution evenly to the soil surface to achieve the desired concentration.
-
Sterile Controls: For abiotic controls, treat a subset of microcosms with a sterilizing agent like mercuric chloride to inhibit microbial activity.[11]
-
Incubation: Seal the microcosms and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.[11]
-
Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice replicate microcosms from both the test and control groups.
-
Extraction: Extract the soil samples with an appropriate solvent (e.g., methanol, acetonitrile) to recover DIA and its metabolites.
-
Analysis:
-
For ¹⁴C-labeled studies, analyze the CO₂ traps for evolved ¹⁴CO₂ using LSC to determine the extent of mineralization.[1] Analyze the soil extracts by LSC to quantify the total radioactivity and by HPLC with a radioactivity detector to separate and quantify parent compound and metabolites.
-
For non-labeled studies, analyze the extracts using HPLC or GC-MS to identify and quantify DIA and its degradation products.[2][4]
-
-
Data Analysis: Calculate the dissipation rate and half-life of DIA. Identify and quantify the major metabolites formed over time.
The following diagram outlines the general workflow for a soil microcosm study.
Batch Equilibrium Sorption-Desorption Study
This method is used to determine the extent to which DIA binds to soil particles, which influences its mobility and availability for degradation.[13][14]
Objective: To quantify the sorption and desorption of this compound in soil.
Materials:
-
Test soil, air-dried and sieved.
-
This compound solution of known concentration (radiolabeled or non-labeled).
-
0.01 M CaCl₂ solution.
-
Centrifuge tubes.
-
Shaker.
-
Centrifuge.
-
Analytical equipment (HPLC, GC-MS, or LSC).
Procedure:
-
Sorption Phase:
-
Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.
-
Add a known volume of DIA solution in 0.01 M CaCl₂ to each tube. Use a range of concentrations to generate a sorption isotherm.
-
Include control tubes without soil to account for any sorption to the container walls.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours).
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the supernatant to determine the equilibrium concentration of DIA in the solution phase.
-
Calculate the amount of DIA sorbed to the soil by difference.
-
-
Desorption Phase:
-
After the sorption phase, decant the supernatant from the tubes.
-
Add a known volume of fresh 0.01 M CaCl₂ solution to the soil pellet.
-
Shake the tubes for the same equilibrium time.
-
Centrifuge and analyze the supernatant for the amount of DIA desorbed.
-
Repeat the desorption step several times to assess the reversibility of sorption.
-
-
Data Analysis: Calculate the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) to describe the sorption behavior.
Conclusion
The degradation of this compound in soil and water is a complex process involving both microbial and chemical pathways. The primary transformation products include didealkylatrazine and various hydroxylated derivatives, with eventual mineralization to CO₂ and ammonia being possible but often slow. The persistence of DIA is highly variable and dependent on environmental factors such as soil type, moisture content, and microbial activity. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with atrazine use and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the environmental fate of this important herbicide metabolite.
References
- 1. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinaagrisci.com [chinaagrisci.com]
- 4. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Persistence and degradation of [14C]atrazine and [14C]this compound as affected by soil depth and moisture conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Persistence and degradation of [14C]atrazine and [14C]this compound as affected by soil depth and moisture conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 13. weedcontroljournal.org [weedcontroljournal.org]
- 14. scielo.br [scielo.br]
Deisopropylatrazine: An In-Depth Technical Guide to its Natural Occurrence in the Environment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deisopropylatrazine (DIA) is a significant environmental metabolite of the widely used herbicide atrazine (B1667683). Its presence in soil and water systems is a direct consequence of the extensive application of atrazine in agriculture for the control of broadleaf and grassy weeds. Understanding the natural occurrence, formation, and fate of DIA is crucial for assessing the overall environmental impact of atrazine use. This technical guide provides a comprehensive overview of the current scientific knowledge on DIA, including its formation pathways, quantitative occurrence in various environmental compartments, and detailed methodologies for its detection and analysis.
Formation of this compound
This compound is primarily formed through the degradation of atrazine via two main pathways: biotic and abiotic. The principal transformation involves the removal of the isopropyl group from the atrazine molecule.
Biotic Degradation
Microbial activity in soil and water is the predominant mechanism for atrazine degradation and subsequent DIA formation. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic capability to metabolize atrazine. This degradation can occur under both aerobic and anaerobic conditions.
Under aerobic conditions, N-dealkylation is a key initial step. Bacteria such as Rhodococcus strain TE1 are known to metabolize atrazine into its dealkylated products, deethylatrazine (B13485) (DEA) and this compound (DIA).[1] The genetic basis for this degradation has been well-studied, with genes such as atzA, atzB, and atzC identified in bacteria like Pseudomonas sp. strain ADP. These genes encode for a suite of enzymes that sequentially break down the atrazine molecule.[2][3] For example, the enzyme atrazine chlorohydrolase, encoded by the atzA or trzN gene, catalyzes the initial hydrolytic dechlorination of atrazine to hydroxyatrazine, which can then undergo further degradation.[1][4][5] Alternatively, direct N-dealkylation of the isopropyl group leads to the formation of DIA.
Abiotic Degradation
While generally slower than microbial degradation, abiotic processes also contribute to the formation of DIA in the environment. Chemical hydrolysis is the primary abiotic pathway. The rate of hydrolysis is influenced by factors such as pH and temperature. Furthermore, the presence of certain soil minerals can catalyze the degradation of atrazine. For instance, manganese oxides like birnessite have been shown to facilitate the N-dealkylation of atrazine, resulting in the formation of DIA.[6]
Natural Occurrence and Quantitative Data
The widespread use of atrazine has led to the frequent detection of DIA in various environmental matrices, including soil, surface water, and groundwater. The concentration of DIA is highly variable and depends on a multitude of factors such as the rate of atrazine application, soil characteristics, climate, and the activity of microbial populations.
This compound in Surface Water
Surface runoff from agricultural lands is a primary transport mechanism for atrazine and its metabolites, including DIA, into surface water bodies such as rivers, lakes, and streams. Monitoring studies have consistently detected DIA in these waters, with concentrations sometimes exceeding those of the parent atrazine compound, especially following rainfall events after application periods.
Table 1: Quantitative Data of this compound in Surface Water
| Location/Study | Matrix | DIA Concentration | Atrazine Concentration | DEA Concentration | Reference |
| Conservation Tilled Watersheds, USA | Surface Runoff | Average: 0.7 µg/L | Exceeded 3 µg/L MCL up to 100 days post-application | Average: 2.5 µg/L | [2][7] |
| Major Rivers, USA | River Water | - | Decreasing trends observed in many rivers | Increasing trends noted in some streams | [8][9][10] |
| European Agricultural Areas | Surface Water | Detected in various studies | - | - | [11][12][13] |
This compound in Groundwater
This compound's higher water solubility compared to atrazine increases its potential for leaching through the soil profile and contaminating groundwater resources. Consequently, DIA is a frequently detected compound in groundwater samples from agricultural areas.
Table 2: Quantitative Data of this compound in Groundwater
| Location/Study | Matrix | DIA Concentration | Atrazine Concentration | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Agricultural Regions, USA | Groundwater | Commonly detected, often at lower levels than DEA | <0.005 to almost 7 µg/L | DIA is a recognized common contaminant |[14][15] | | Wisconsin, USA | Groundwater | - | Detections ranged from 0.05 µg/L to 2.71 µg/L (as Total Chlorinated Residues) | Atrazine and its metabolites are frequently found in private wells |[16] |
This compound in Soil
In the soil environment, DIA exists as a transient intermediate in the degradation cascade of atrazine. Its concentration and persistence are governed by soil physicochemical properties, organic matter content, and the abundance and activity of atrazine-degrading microorganisms.
Table 3: Quantitative Data of this compound in Soil
| Location/Study | Matrix | DIA Concentration | Atrazine Concentration | DEA Concentration | Reference |
| European Agricultural Soils | Topsoil | Found in mixtures with numerous other pesticide residues | Detected | Detected | [11][12][13] |
| Various Biotopes | Soil | Low levels of DIA were formed in studies | - | Higher levels of DEA were typically observed | [4] |
Experimental Protocols
The accurate and sensitive measurement of this compound in environmental samples is essential for regulatory monitoring and scientific research. This section details established protocols for the analysis of DIA.
Sample Collection and Preparation
Soil Samples:
-
Utilize a soil auger or core sampler to collect samples from the desired depth.
-
Air-dry the collected soil samples at ambient temperature.
-
To ensure homogeneity and remove large debris, pass the dried soil through a 2-mm sieve.
-
Store the prepared soil samples in a cool, dark, and dry environment prior to extraction.
Water Samples:
-
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.
-
For preservation and to inhibit microbial activity, acidify the samples to a pH of 2 using a strong acid (e.g., sulfuric acid).
-
Store the preserved water samples at 4°C until extraction and analysis.
Extraction Methodologies
Solid-Phase Extraction (SPE) for Water Samples: SPE is a widely used technique for the selective extraction and pre-concentration of triazines from aqueous matrices.
-
Cartridge Conditioning: Sequentially pass 5 mL of methanol (B129727) followed by 5 mL of deionized water through a C18 SPE cartridge.
-
Sample Loading: Pass the water sample (typically 250-1000 mL) through the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.
-
Interference Removal: Wash the cartridge with 5 mL of deionized water to remove co-extracted polar interferences.
-
Analyte Elution: Elute the retained DIA and other triazines with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a dichloromethane/methanol mixture.[17]
-
Concentration: Gently evaporate the eluate to dryness using a stream of nitrogen gas and reconstitute the residue in a precise, small volume of a solvent compatible with the analytical instrument.
Solvent Extraction for Soil Samples:
-
Accurately weigh 10-20 g of the prepared soil into a glass centrifuge tube.
-
Add 20-40 mL of an appropriate extraction solvent, such as methanol, acetonitrile (B52724), or an aqueous mixture of these solvents.
-
Agitate the mixture on a mechanical shaker for 1-2 hours to ensure efficient extraction.
-
Separate the solid and liquid phases by centrifuging the sample at 3000-5000 rpm for 10-15 minutes.
-
Carefully decant and collect the supernatant.
-
To ensure quantitative recovery, repeat the extraction process on the soil pellet with fresh solvent and combine the supernatants.
-
If necessary, the combined extract can be concentrated and subjected to a cleanup step using SPE prior to instrumental analysis.
Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the quantification of DIA.
-
Gas Chromatograph (GC) Conditions:
-
Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode, with a temperature of 250°C.
-
Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
-
Carrier Gas: Helium, maintained at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: For enhanced sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of DIA.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry, is a powerful tool for DIA analysis.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water, often with a small amount of acid modifier like formic acid. A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 30°C.
-
-
Detector:
-
UV Detector: Monitoring at a wavelength of 220 nm.
-
Mass Spectrometer (LC-MS): Electrospray ionization (ESI) in the positive ion mode is commonly employed for the sensitive detection of DIA.[19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid, high-throughput, and cost-effective method for screening large numbers of samples for the presence of triazines.
-
Antibody Coating: Microtiter plate wells are pre-coated with antibodies that have a high affinity for the triazine structure.
-
Competitive Binding: Standards or environmental samples are added to the wells, immediately followed by the addition of an enzyme-labeled atrazine conjugate. During incubation, the DIA in the sample competes with the enzyme conjugate for the limited number of antibody binding sites.[20]
-
Washing: The wells are washed to remove all unbound materials.
-
Substrate Reaction: A chromogenic substrate is added, which is converted by the bound enzyme into a colored product.
-
Signal Detection: The intensity of the color is measured using a microplate reader. The absorbance is inversely proportional to the concentration of DIA in the sample.[21]
Visualizations
Degradation Pathways and Analytical Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Atrazine Catabolism Genes atzABC Are Widespread and Highly Conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usgs.gov [usgs.gov]
- 9. Trends in pesticide concentrations and use for major rivers of the United States | U.S. Geological Survey [usgs.gov]
- 10. water.usgs.gov [water.usgs.gov]
- 11. Pesticides residues in European agricultural soils - ESDAC - European Commission [esdac.jrc.ec.europa.eu]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. ars.usda.gov [ars.usda.gov]
- 15. usgs.gov [usgs.gov]
- 16. datcp.wi.gov [datcp.wi.gov]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nemi.gov [nemi.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Deisopropylatrazine in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Its presence in water bodies is an indicator of atrazine application and subsequent environmental transformation. Monitoring DIA levels in water is crucial for assessing water quality and understanding the fate of atrazine in the ecosystem. This document provides detailed application notes and protocols for the detection and quantification of this compound in water samples using various analytical techniques. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Quantitative Data
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and cost. The following tables summarize the quantitative performance data for different methods used for the determination of this compound in water.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Reference |
| DLLME-GC/MS | - | 0.900 | - | [1] |
| SPE (Graphitized Carbon)-GC/MS with Derivatization | 0.03 - 0.07 | - | 94 - 97 | [2] |
| SPE (C-18 & Cation Exchange)-GC-MSD | - | 0.10 | 95 | [3][4] |
| Liquid-Liquid Extraction-GC/MSD | 0.050 (ng) | 0.10 | 98 | [5] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Reference |
| Direct Aqueous Injection-LC/ESI-MS/MS | - | 0.10 | - | [5] |
| Online SPE-LC-MS/MS | - | - | - | [6] |
Table 3: Immunoassay (ELISA) Methods
| Method | Limit of Detection (LOD) (µg/L) | Remarks | Reference |
| ELISA | 0.01 | Limit of detection for "total chloro-s-triazines" including this compound. | [7] |
| ELISA | Low | Shows low cross-reactivity to this compound. | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and purification of this compound from water samples prior to chromatographic analysis.
Materials:
-
Water sample
-
SPE cartridges (e.g., Graphitized Carbon Black, C18, or mixed-mode C18/cation exchange)[3][9]
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid
-
Ammonium (B1175870) acetate
-
Anhydrous sodium sulfate (B86663)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Condition a graphitized carbon black SPE cartridge (e.g., 0.25 g) sequentially with 6 mL of dichloromethane, 6 mL of dichloromethane/methanol (7:3, v/v), 6 mL of methanol, and finally 6 mL of HPLC-grade water.[9] Ensure the cartridge does not go dry.
-
For C18/cation exchange cartridges, adjust the water sample to pH 3-4 before loading.[3]
-
-
Sample Loading:
-
Pass 100-175 mL of the water sample through the conditioned cartridge at a flow rate of 2-3 mL/min.[9]
-
-
Cartridge Drying:
-
After sample loading, remove interstitial water by applying a vacuum for 3-5 minutes.[9]
-
-
Elution:
-
Drying and Concentration:
-
Reconstitution:
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of this compound, often requiring derivatization to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent)
-
Autosampler
Reagents:
-
Reconstituted sample extract from Protocol 1
-
Internal standard solution (e.g., phenanthrene-d10 (B32357) or atrazine-d5)[9][11]
-
Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)[2][9]
-
Calibration standards of this compound
Procedure:
-
Derivatization (if required):
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min. (This is an example program and should be optimized).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3][5]
-
Monitored Ions for DIA-TBDMS derivative: Select appropriate ions for quantification and confirmation (e.g., m/z 284, 228, 200). These will need to be determined based on the mass spectrum of the derivatized standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze the standards and samples under the same GC-MS conditions.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of polar compounds like this compound, often without the need for derivatization.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column[10]
Reagents:
-
Reconstituted sample extract from Protocol 1
-
Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Internal standard solution (e.g., deuterated DIA or a structurally similar compound)
-
Calibration standards of this compound
Procedure:
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion and product ions for this compound. For example, monitor the transition from the protonated molecule [M+H]+ to specific fragment ions. These transitions should be determined by infusing a standard solution of DIA into the mass spectrometer.
-
Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze the standards and samples under the same LC-MS/MS conditions.
-
Construct a calibration curve and quantify the this compound concentration in the samples as described in the GC-MS protocol.
-
Protocol 4: Screening by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method for the detection of atrazine and its metabolites. Commercial ELISA kits are available.
Materials:
-
Commercial ELISA kit for atrazine and its metabolites
-
Water sample
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is outlined below.
-
Sample Preparation: Water samples may often be analyzed directly without cleanup.[8]
-
Assay Procedure (Competitive ELISA):
-
Add standards, controls, and water samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated atrazine (or metabolite) to the wells.
-
Incubate to allow for competitive binding between the this compound in the sample and the enzyme conjugate for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a color.
-
Stop the reaction after a specific time.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Construct a standard curve and determine the concentration of this compound in the samples. It is important to note that some ELISA kits may have cross-reactivity with other triazine herbicides and their metabolites.[12]
-
Visualizations
Caption: Experimental workflow for this compound analysis in water.
Caption: Logical relationships between analytical methods for DIA detection.
References
- 1. Fast, cheap and easy routine quantification method for atrazine and its transformation products in water matrixes using a DLLME-GC/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 3. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of ELISA technique for the analysis of atrazine residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. mdpi.com [mdpi.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. wri.wisc.edu [wri.wisc.edu]
Application Note: Quantification of Deisopropylatrazine in Water Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine. Due to its potential for groundwater contamination and possible health effects, sensitive and accurate quantification of DIA in environmental samples is crucial. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in water samples. The method is based on a direct aqueous injection approach, which minimizes sample preparation time and resources, providing a high-throughput solution for environmental monitoring.
Experimental Protocols
This protocol is adapted from methodologies similar to those outlined in EPA Method 536, providing a direct injection analysis for water samples.[1][2][3]
1. Reagents and Materials
-
This compound (DIA) analytical standard
-
This compound-d5 (DIA-d5) internal standard (IS)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)
-
Sodium Omadine
-
Reagent Water (Type I)
-
Autosampler vials with caps
2. Standard and Sample Preparation
2.1. Standard Stock Solutions Prepare individual stock solutions of DIA and DIA-d5 in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.
2.2. Working Standard Solutions From the stock solutions, prepare intermediate and working standard solutions by serial dilution in methanol. These will be used to spike into reagent water to create the calibration curve.
2.3. Calibration Standards Prepare a series of calibration standards by spiking the working standard solutions into reagent water. A typical calibration range is 0.25 to 5.0 ng/mL.[1] To each calibration standard, add the internal standard (DIA-d5) to a final concentration of 5 ng/mL.[1]
2.4. Sample Preparation For each water sample, perform the following steps:
-
To a suitable volume of the water sample, add ammonium acetate to a final concentration of 20 mM.[1] This helps to adjust the pH.
-
Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.[1]
-
Spike the internal standard (DIA-d5) into the sample to a final concentration of 5 ng/mL.[1]
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot of the prepared sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
| Parameter | Condition |
| HPLC System | Thermo Scientific Accela™ HPLC system or equivalent |
| Column | Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm or equivalent C18 |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min |
| Injection Volume | 100 µL |
| Column Temp. | 45°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 98 | 2 |
| 10.00 | 98 | 2 |
| 20.00 | 10 | 90 |
| 25.00 | 10 | 90 |
| 25.06 | 98 | 2 |
| 30.00 | 98 | 2 |
3.2. Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Thermo Scientific TSQ Quantum Access™ or equivalent triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| ESI Voltage | 3.5 kV |
| Sheath Gas Pressure | 30 arbitrary units |
| Auxiliary Gas Pressure | 10 arbitrary units |
| Ion Transfer Tube Temp. | 350°C |
| Collision Gas | Argon at 1.5 mTorr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 188.1 | 146.1 | 19 | 104.1 | 25 |
| This compound-d5 | 193.1 | 151.1 | 19 | 109.1 | 25 |
Data Presentation
The following table summarizes the expected quantitative performance of this method.
Table 3: Summary of Quantitative Data
| Parameter | This compound |
| Linearity Range | 0.25 - 5.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Limit of Detection (LOD) | 0.03 - 1.4 ng/mL (ppb)[4] |
| Limit of Quantification (LOQ) | 0.1 - 2.6 ng/mL (ppb)[4] |
| Recovery | 70 - 120%[4] |
| Relative Standard Deviation (RSD) | < 20%[4] |
Mandatory Visualization
Caption: Workflow for this compound Quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Deisopropylatrazine in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Deisopropylatrazine (DIA), a primary degradation product of the herbicide atrazine (B1667683), in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, incorporating solid-phase extraction (SPE) for sample preparation, offers high sensitivity and selectivity for the quantification of DIA. This document includes a step-by-step experimental protocol, instrument parameters, and a summary of expected quantitative performance, making it a valuable resource for environmental monitoring and toxicological studies.
Introduction
This compound (DIA) is a significant metabolite of atrazine, a widely used herbicide. Due to its potential for groundwater contamination and adverse health effects, sensitive and reliable analytical methods for its detection are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of DIA in complex matrices.[1][2] This method provides excellent separation and definitive identification based on mass-to-charge ratios.
Atrazine Degradation Pathway
Atrazine undergoes degradation in the environment, primarily through dealkylation, leading to the formation of metabolites such as this compound (DIA) and deethylatrazine (B13485) (DEA). Understanding this pathway is essential for monitoring the environmental fate of atrazine and its derivatives.
Caption: Metabolic pathway of Atrazine to this compound.
Experimental Protocol
This protocol details the analysis of this compound in water samples.
Experimental Workflow
Caption: Workflow for this compound analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is adapted from established methods for triazine analysis in water.[3][4]
Materials:
-
250 mL water sample
-
C18 SPE cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ethyl acetate (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas (high purity)
-
Concentrator tube
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Adjust the water sample pH to between 3 and 4.[4] Pass the 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes from the cartridge with 2 mL of ethyl acetate followed by two 6 mL aliquots of 9:1 (v:v) dichloromethane/methanol.[3]
-
Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Add an internal standard and bring the final volume to 1.0 mL with ethyl acetate. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | CP-Sil 5CB-MS, 50 m x 0.25 mm i.d., 0.4 µm film thickness[5] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Selected Ion Monitoring (SIM) Parameters for this compound:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|
| this compound | 158 | 173 | 104 |
Note: The molecular ion for this compound is at m/z 173. The base peak is often observed at m/z 158 due to the loss of a methyl group.
Quantitative Data Summary
The following table summarizes the quantitative performance data for this compound analysis obtained from various studies using GC-MS.
| Parameter | Water Matrix | Forage Plants |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/L[6][7] | 0.3 µg/kg[8] |
| Limit of Quantification (LOQ) | 0.10 - 0.90 µg/L[6][7] | - |
| Recovery | 95% - 110%[4][7] | 113.1%[8] |
| Linearity (R²) | >0.99 | >0.99 |
| Relative Standard Deviation (%RSD) | <15%[5] | - |
Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification and quantification. The fragmentation process in electron ionization mass spectrometry involves the formation of a molecular ion which then breaks down into smaller, stable fragments.
Caption: Fragmentation of this compound in MS.
Conclusion
The GC-MS method detailed in this application note is a robust and sensitive approach for the quantification of this compound in environmental water samples. The use of solid-phase extraction for sample clean-up and concentration, combined with the selectivity of mass spectrometric detection, allows for low detection limits and reliable quantification. This protocol can be readily implemented in analytical laboratories for routine monitoring of atrazine and its degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. hpst.cz [hpst.cz]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Fast, cheap and easy routine quantification method for atrazine and its transformation products in water matrixes using a DLLME-GC/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Deisopropylatrazine as a Biomarker for Atrazine Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction Atrazine (B1667683) is a widely used s-triazine herbicide for controlling broadleaf and grassy weeds, particularly in agriculture.[1][2][3] Due to its extensive use, persistence in the environment, and potential for human exposure, robust biomonitoring methods are crucial for assessing exposure levels and understanding potential health risks.[4] When atrazine is absorbed by the body, it is metabolized and excreted, primarily in the urine.[1][5] Deisopropylatrazine (DIA) is one of the metabolites formed through this process. This application note provides detailed information and protocols on the use of DIA as a urinary biomarker for atrazine exposure, intended for researchers in toxicology, environmental health, and drug development.
Metabolic Pathway of Atrazine
In humans and experimental animals, atrazine undergoes metabolism primarily through two pathways: N-dealkylation and glutathione (B108866) conjugation.[1][5] The N-dealkylation is carried out by microsomal cytochrome P450 enzymes, with CYP1A2 being the primary isozyme in human liver microsomes.[1] This process involves the successive removal of the ethyl and isopropyl groups from the parent atrazine molecule. This results in the formation of deethylatrazine (B13485) (DEA), this compound (DIA), and the fully dealkylated metabolite, didealkylatrazine (DACT), which is often a major urinary metabolite.[1][5]
Caption: Metabolic conversion of atrazine to its primary dealkylated metabolites.
This compound (DIA) as a Biomarker of Exposure
The presence of DIA in urine is a specific indicator of exposure to atrazine. However, studies on occupationally and environmentally exposed populations have shown that DIA is often not the most abundant urinary metabolite.[6][7] Frequently, DACT and DEA are detected in higher proportions.[3] For instance, one study of atrazine production workers found that urinary metabolites consisted of approximately 80% DACT, 10% DIA, and 8% DEA.[6] Another study focusing on environmental exposures reported a distribution of 77% DACT, 15% DEA, and only 6% DIA.[7]
Measuring only a single metabolite, such as atrazine mercapturate or DIA, may lead to an underestimation of the total atrazine body burden.[3][7] Therefore, for a comprehensive and accurate assessment of atrazine exposure, it is highly recommended to analyze a panel of metabolites, including DIA, DEA, and DACT.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies regarding the distribution of atrazine metabolites in urine and the performance of various analytical methods.
Table 1: Relative Abundance of Atrazine Metabolites in Human Urine
| Population Studied | Atrazine | Deethylatrazine (DEA) | This compound (DIA) | Didealkylatrazine (DACT) | Atrazine Mercapturate (AM) | Reference |
| Atrazine Production Workers | 1-2% | 8% | 10% | 80% | Not Reported | [6] |
| Environmental Exposures | Not Reported | 15% | 6% | 77% | 2% | [7] |
| Turf Applicators (Lower Exposure) | Not Reported | 33% (Avg.) | Not Reported | 28% (Avg.) | 6% (Avg.) | [3] |
Table 2: Analytical Method Performance for Atrazine Metabolites
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) / Lower Limit of Validation | Reference |
| GC-MS | Deethylatrazine | Urine | 1.0 ng/mL (Minimum Detectable Level) | [8] |
| On-line SPE-HPLC-MS/MS | Atrazine, DIA, DEA, DACT, & other metabolites | Urine | 0.03 to 2.80 ng/mL | [9] |
| GC-MSD | Atrazine, DIA, DEA, DACT | Water | 0.10 µg/L (Lower Limit of Method Validation) | [10] |
| ELISA (Atrazine Mercapturate Assay) | Atrazine & Metabolites | Urine | Detectable levels at ~6.4 ng/mL (mean) | [8] |
Experimental Protocols
Two primary methodologies for the quantification of DIA and other atrazine metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Triazines in Urine (Adapted from CDC Method 8315)
This method is robust and specific, relying on liquid-liquid extraction to isolate the analytes prior to GC-MS analysis.[11]
Caption: Experimental workflow for the GC-MS analysis of urinary triazines.
Methodology:
-
Sample Collection and Storage: Collect at least 15 mL of urine in a polyethylene (B3416737) container. Ship samples frozen on dry ice and store at -80°C until analysis.[11]
-
Reagents and Materials:
-
Sodium chloride (NaCl) and Sodium bicarbonate (NaHCO3)
-
Ethyl ether and Ethyl acetate (HPLC grade)
-
Internal standard solution
-
Calibrator solutions of atrazine, DIA, DEA, and DACT
-
Screw-top culture tubes, centrifuge, rotary mixer
-
-
Sample Preparation: a. Thaw urine samples to room temperature and mix thoroughly.[11] b. To a culture tube, add 0.7 g NaCl and 0.5 g NaHCO3.[11] c. Transfer 5 mL of the urine sample to the tube containing the salts. Allow any evolved CO2 to disperse.[11] d. Add 5 mL of ethyl ether to the tube. Mix on a rotary mixer for 15 minutes.[11] e. Centrifuge for 5 minutes at ~3000 rpm to separate the phases.[11] f. Transfer the top ether layer to a clean, labeled culture tube.[11] g. To the remaining aqueous phase, add 5 mL of ethyl acetate and repeat the mixing and centrifugation steps (d-e).[11] h. Combine the ethyl acetate layer with the previously collected ether layer. i. Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. j. Reconstitute the residue in a known volume of ethyl acetate containing the internal standard.
-
GC-MS Analysis: a. Inject a 1 µL aliquot into the GC-MS system. b. GC Conditions (Typical): Use a fused silica (B1680970) capillary column (e.g., 30 m x 0.20 mm ID, 0.20 µm film). A suitable temperature program starts at 50°C, ramps to 280°C, and holds.[11] c. MS Conditions: Operate in selected ion monitoring (SIM) mode for specific and sensitive detection of target analytes.
-
Quantification: Create a calibration curve using standard solutions. Quantify analyte concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Protocol 2: On-line Solid-Phase Extraction-HPLC-Tandem Mass Spectrometry (SPE-HPLC-MS/MS)
This modern technique offers high throughput, excellent sensitivity, and minimal sample handling, making it ideal for large-scale biomonitoring studies.[9][12]
Caption: High-throughput workflow using on-line SPE-HPLC-MS/MS.
Methodology:
-
Sample Preparation: a. Collect urine samples as described in Protocol 1. b. Thaw and vortex samples. c. Dilute an aliquot of urine (e.g., 500 µL) with a buffer such as ammonium acetate. d. Spike the diluted sample with an internal standard solution containing stable isotope-labeled analogs of each analyte for isotope dilution quantification.[9]
-
On-line SPE-HPLC-MS/MS Analysis: a. Injection: Inject a large volume (e.g., 500 µL) of the prepared sample into the HPLC system equipped with an on-line SPE cartridge (e.g., a polymeric reversed-phase material). b. Analyte Trapping and Washing: The sample is loaded onto the SPE cartridge, where the analytes of interest are retained while unretained matrix components (like salts) are washed to waste. c. Elution and HPLC Separation: A switching valve redirects the mobile phase to back-flush the trapped analytes from the SPE cartridge onto an analytical HPLC column (e.g., C18). Chromatographic separation of atrazine and its metabolites is then performed using a gradient elution. d. MS/MS Detection: The column effluent is directed to a tandem mass spectrometer, typically operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring high selectivity and sensitivity.[9]
-
Quantification: a. Concentrations are calculated using the principle of isotope dilution. A calibration curve is generated by plotting the peak area ratio of the native analyte to its labeled internal standard against the concentration of the calibrators.
Conclusion
This compound (DIA) is a specific urinary biomarker for atrazine exposure. However, quantitative data from human studies indicate that it is often a minor metabolite compared to deethylatrazine (DEA) and, particularly, didealkylatrazine (DACT).[3][6][7] Consequently, relying solely on DIA for exposure assessment can lead to a significant underestimation of an individual's total atrazine burden. For accurate and comprehensive biomonitoring, it is imperative to use analytical methods, such as GC-MS or on-line SPE-HPLC-MS/MS, capable of quantifying a panel of the most relevant urinary metabolites, including atrazine, DIA, DEA, and DACT.
References
- 1. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrazine Toxicity: The Possible Role of Natural Products for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Urinary biomarkers of atrazine exposure among farm pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. researchgate.net [researchgate.net]
Standard Preparation and Synthesis of Deisopropylatrazine for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Deisopropylatrazine (DIA), chemically known as 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine, is a primary metabolite of the widely used herbicide, atrazine (B1667683). Its presence in environmental samples is a key indicator of atrazine degradation. Accurate and reliable analytical standards of this compound are crucial for toxicological studies, environmental monitoring, and research into the metabolic pathways of triazine herbicides. This document provides a detailed protocol for the chemical synthesis of this compound, suitable for producing a high-purity standard for research purposes.
The synthesis is based on a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction to achieve the desired product.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine | [1] |
| Synonyms | DIA, Atrazine desisopropyl, Desisopropylatrazine | [2] |
| CAS Number | 1007-28-9 | [2] |
| Molecular Formula | C₅H₈ClN₅ | [2] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | Data not available in search results | |
| Solubility | Limited solubility in water, soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride. The first substitution with ethylamine (B1201723) is conducted at a low temperature (0-5 °C) to ensure mono-substitution. The second substitution with ammonia (B1221849) is carried out at room temperature.
Experimental Protocol
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Ethylamine (aqueous solution, e.g., 70%)
-
Ammonia (aqueous solution, e.g., 25-30%)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Distilled water
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of ethylamine (1 equivalent) and potassium carbonate (1 equivalent) in water.
-
Slowly add the ethylamine solution to the cyanuric chloride solution dropwise using a dropping funnel, while maintaining the temperature between 0-5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the cyanuric chloride is consumed.
-
The resulting mixture containing the intermediate can be used directly in the next step.
Step 2: Synthesis of 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine (this compound)
-
To the reaction mixture from Step 1, slowly add an aqueous solution of ammonia (1.1 equivalents) at room temperature.
-
Allow the reaction to stir at room temperature for 5-7 hours. A precipitate may form during this time.[4]
-
Monitor the disappearance of the intermediate by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the crude product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold distilled water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude this compound from a suitable solvent such as ethyl acetate.
Expected Results and Characterization
| Parameter | Expected Value/Observation |
| Yield | 80-90% (based on similar reactions)[4] |
| Purity (by HPLC) | >98% after recrystallization |
| ¹H NMR | Expected signals for ethyl group protons and amine protons. |
| ¹³C NMR | Expected signals for the triazine ring carbons and the ethyl group carbons. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 173, with an isotopic peak at m/z 175 due to ³⁷Cl.[2] |
| Appearance | White crystalline solid. |
Diagrams
Logical Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway of this compound Synthesis
Caption: Chemical reaction pathway for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- [webbook.nist.gov]
- 3. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]
- 4. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Deisopropylatrazine ELISA Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deisopropylatrazine (DIA) is a primary degradation product of the widely used triazine herbicide, atrazine (B1667683). Its presence in environmental samples, particularly water sources, is a key indicator of atrazine contamination and its subsequent environmental fate. The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a rapid, sensitive, and cost-effective tool for the quantitative determination of DIA in aqueous samples. This document provides detailed application notes, experimental protocols, and an overview of the kit's limitations to assist researchers in obtaining accurate and reliable results.
The assay is based on the principle of competitive ELISA, where DIA in the sample competes with a DIA-enzyme conjugate for a limited number of binding sites on anti-DIA antibodies coated on the microplate wells. The intensity of the color developed is inversely proportional to the concentration of DIA in the sample.
Applications
The this compound ELISA kit is a versatile tool for various research and monitoring applications:
-
Environmental Monitoring: Routinely screen surface water, groundwater, and drinking water for DIA contamination to assess the extent of atrazine runoff from agricultural areas.
-
Food Safety: Although primarily used for water analysis, the kit can be adapted for the analysis of DIA in certain food matrices with appropriate sample preparation and validation.
-
Water Treatment Efficacy: Monitor the effectiveness of water treatment processes designed to remove atrazine and its metabolites.
-
Toxicology Studies: Quantify DIA levels in toxicological studies to understand its metabolic fate and potential health effects.
-
Bioremediation Research: Assess the progress of bioremediation efforts aimed at degrading atrazine and its byproducts in soil and water.
Performance Characteristics
The following table summarizes the key quantitative performance characteristics of a highly sensitive ELISA developed for this compound and deethylatrazine (B13485).
| Parameter | Value | Reference |
| Analyte | This compound (DIA) | [1][2] |
| Assay Type | Competitive ELISA | [1][2] |
| IC50 (50% B/B0) | 0.28 µg/L | [1][2] |
| Limit of Determination | Approximately 0.01 µg/L | [1][2] |
| Sample Type | Drinking Water, Groundwater | [1][2] |
| Sample Pre-treatment | Not required for water samples | [1][2] |
Cross-Reactivity
The specificity of an ELISA kit is crucial for accurate quantification. The antibody used in this type of assay may exhibit cross-reactivity with structurally related compounds. The following table provides cross-reactivity data for an assay developed for deethylatrazine and this compound.
| Compound | Cross-Reactivity (%) |
| Deethylatrazine | 100 |
| This compound | 71 |
| Atrazine | < 0.1 |
| Propazine | < 0.1 |
| Simazine | < 0.1 |
| Terbuthylazine | < 0.1 |
| Ametryn | < 0.1 |
| Prometryn | < 0.1 |
| Terbutryn | < 0.1 |
| Hydroxyatrazine | < 0.1 |
| Diaminochlorotriazine | < 0.1 |
Data adapted from a study developing an ELISA for deethylatrazine and this compound, where deethylatrazine is the reference compound (100%).
Limitations
While the this compound ELISA kit is a powerful screening tool, it is important to be aware of its limitations:
-
Cross-Reactivity: As indicated in the table above, the antibodies may cross-react with other atrazine metabolites, notably deethylatrazine. This can lead to an overestimation of the DIA concentration if other cross-reactive metabolites are present in the sample.[1][2] Therefore, this ELISA is best suited for determining the sum of deethylatrazine and this compound or for screening samples for the presence of these metabolites.
-
Matrix Effects: Although minimal in clean water samples, complex matrices (e.g., soil extracts, wastewater, food samples) can interfere with the antibody-antigen binding, leading to inaccurate results. Sample dilution or solid-phase extraction (SPE) may be necessary to mitigate these effects.
-
Screening Tool: ELISA provides a semi-quantitative or quantitative screening result. For regulatory purposes or confirmatory analysis, it is recommended to use a reference method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
-
Kit-Specific Performance: The performance characteristics, such as sensitivity and cross-reactivity, can vary between different kit manufacturers. It is essential to consult the specific kit's manual for detailed information.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive ELISA for this compound.
Caption: General workflow for the this compound competitive ELISA.
Signaling Pathway (Competitive ELISA Principle)
The underlying principle of the competitive ELISA is the competition for antibody binding sites.
Caption: Principle of competitive ELISA for this compound detection.
Experimental Protocol
This protocol is a general guideline based on typical competitive ELISA procedures and published research.[1][2] Refer to the specific kit manual for precise volumes, incubation times, and reagent preparations.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature (20-25°C) before use.
-
Prepare wash buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.
-
Prepare standards by serial dilution of the provided stock standard in the supplied dilution buffer. A typical concentration range might be 0, 0.01, 0.033, 0.1, 0.33, 1, and 10 µg/L.[1]
2. Assay Procedure:
-
Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the DIA-enzyme conjugate to each well.
-
Seal the plate and incubate for the time specified in the kit manual (e.g., 60 minutes) at room temperature.
-
Aspirate the contents of the wells and wash the plate 3-5 times with 250-300 µL of diluted wash buffer per well. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).
-
Stop the color development by adding 50-100 µL of the stop solution to each well. The color will change from blue to yellow.
3. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the average absorbance for each set of standards and samples.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot a standard curve of %B/B0 versus the logarithm of the DIA concentration for the standards.
-
Determine the concentration of DIA in the samples by interpolating their %B/B0 values from the standard curve.
Concluding Remarks
The this compound ELISA kit provides a valuable method for the rapid screening of water samples for this key atrazine metabolite. Its high sensitivity allows for the detection of DIA at levels well below the maximum concentration limits set by many regulatory agencies. However, users must be cognizant of the potential for cross-reactivity, especially with deethylatrazine, and should consider the use of confirmatory analytical methods when precise quantification of DIA is required. Proper adherence to the experimental protocol and an understanding of the assay's limitations will ensure the generation of reliable and meaningful data for environmental and safety assessments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an ELISA for the analysis of atrazine metabolites deethylatrazine and this compound [agris.fao.org]
- 3. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Deisopropylatrazine in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Deisopropylatrazine (DIA), a primary metabolite of the herbicide atrazine (B1667683), from various biological tissues. The following methods are outlined to ensure high recovery and accurate quantification for research and drug development applications.
Introduction
This compound (DIA) is a significant metabolite of atrazine, a widely used herbicide. Monitoring its presence and concentration in biological tissues is crucial for toxicological studies and understanding the metabolic fate of atrazine. Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte for accurate analysis by chromatographic techniques. This document details three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Data Presentation
The following table summarizes the quantitative data for the different sample preparation techniques for this compound in various biological tissues.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Biological Matrix | Liver, Kidney | General Biological Tissues | Adipose Tissue |
| Recovery | >60% (for dealkylated metabolites in soil, adaptable to tissue) | Not specified for DIA in tissue | 74% - 115% (for atrazine and other pesticides)[1] |
| Limit of Detection (LOD) | 0.09 µM (in mouse tissue) | Not specified | 10 - 75 µg/kg (for atrazine and other pesticides)[1] |
| Limit of Quantification (LOQ) | 0.31 µM (in mouse tissue) | Not specified | 10 - 75 µg/kg (for atrazine and other pesticides)[1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Liver and Kidney Tissues
This protocol is adapted from methods for triazine extraction and is suitable for liver and kidney tissues. C18 cartridges are commonly used for the extraction of triazine herbicides and their metabolites.[2]
Materials:
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
C18 SPE cartridges (500 mg, 6 mL)[2]
-
Methanol (B129727) (HPLC grade)[2]
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Water (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
Protocol:
-
Homogenization: Weigh 1 g of tissue (liver or kidney) and homogenize it in 4 mL of 0.1% formic acid in water.
-
Protein Precipitation: Add 8 mL of acetonitrile to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[2] Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant onto the conditioned C18 SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the DIA from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for chromatographic analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow for Liver and Kidney Tissues.
Liquid-Liquid Extraction (LLE) for General Biological Tissues
This is a general protocol for the extraction of moderately polar compounds like DIA from biological tissues. Optimization of solvent choice and pH may be necessary depending on the specific tissue matrix.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen evaporator
-
Vortex mixer
Protocol:
-
Homogenization: Weigh 1 g of tissue and homogenize in 3 mL of water.
-
Extraction: Transfer the homogenate to a glass centrifuge tube. Add 6 mL of ethyl acetate.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining aqueous layer with another 6 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation and Reconstitution: Decant the dried organic extract into a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
Workflow Diagram:
References
Application Notes and Protocols: Deisopropylatrazine in Ecotoxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). As a significant environmental metabolite, understanding its ecotoxicological profile is crucial for a comprehensive assessment of atrazine's environmental impact. These application notes provide a summary of the known effects of DIA on various organisms, detailed protocols for key ecotoxicological assays, and an overview of the molecular pathways it may disrupt. While generally less toxic than its parent compound, atrazine, and its fellow metabolite deethylatrazine (B13485) (DEA), DIA still presents a potential risk to non-target organisms.[1][2][3][4]
Data Presentation: Ecotoxicity of this compound
The following tables summarize the available quantitative data on the toxicity of this compound to a range of aquatic organisms.
Table 1: Acute and Chronic Toxicity of this compound (DIA) to Aquatic Invertebrates
| Species | Test Type | Duration | Endpoint | Value (µg/L) | Reference |
| Hyalella azteca (Amphipod) | Acute | 96 hours | IC50 | >1,500 | [1][4] |
| Diporeia spp. (Amphipod) | Acute | 96 hours | IC50 | >1,500 | [1][4] |
| Diporeia spp. (Amphipod) | Chronic | 21 days | - | Several orders of magnitude more sensitive than H. azteca | [1][4] |
Table 2: Toxicity of this compound (DIA) to Algae
| Species | Test Type | Duration | Endpoint | Value (µg/L) | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | Acute | 96 hours | IC50 | >1,500 | [1][4] |
Note: The toxicity of atrazine and its metabolites is generally ranked as Atrazine > Deethylatrazine (DEA) > this compound (DIA).[1][4]
Experimental Protocols
Protocol for Acute Toxicity Testing in Zebrafish Embryos (Modified from OECD Guideline 236)
This protocol outlines the procedure for assessing the acute toxicity of this compound on the embryonic stages of zebrafish (Danio rerio).[5][6]
Materials:
-
This compound (analytical grade)
-
Zebrafish embryos (newly fertilized)
-
Reconstituted water (as per OECD 203)
-
Multi-well plates (e.g., 24-well)
-
Stereomicroscope
-
Incubator (28.5°C)
-
Micropipettes
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of DIA in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is non-toxic). From the stock solution, prepare a series of nominal test concentrations (e.g., 0.3, 30, 100, 300, 1,000, 3,000, and 10,000 µg/L) and a control (reconstituted water with solvent if used).[5]
-
Exposure: Within 1-hour post-fertilization, place one healthy, fertilized zebrafish embryo into each well of a multi-well plate containing the respective test or control solution. Use a sufficient number of replicates for each concentration.
-
Incubation: Incubate the plates at 28.5°C with a 14:10 hour light:dark cycle for 96 hours.
-
Observation: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization.
-
Endpoint Assessment: Record lethal endpoints (coagulation of embryos, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal endpoints (hatching rate, spontaneous movement, pigmentation, edema, and morphological deformities).[5][6]
-
Data Analysis: Calculate the LC50 value for the lethal endpoints and the EC50 for sublethal endpoints using appropriate statistical methods (e.g., Probit analysis).
Protocol for Algal Growth Inhibition Assay (Modified from OECD Guideline 201)
This protocol describes a method to determine the effect of this compound on the growth of the freshwater green alga Pseudokirchneriella subcapitata.[7][8]
Materials:
-
This compound (analytical grade)
-
Pseudokirchneriella subcapitata culture in exponential growth phase
-
Algal growth medium (e.g., OECD TG 201 medium)
-
Glass test flasks or microplates
-
Incubator with controlled temperature (21-24°C) and continuous illumination
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of DIA and a range of test concentrations in the algal growth medium. Include a control with no DIA.
-
Inoculation: Inoculate the test flasks/wells with a low concentration of exponentially growing algae to allow for sufficient growth over the test period.
-
Incubation: Incubate the cultures under continuous, uniform illumination and constant temperature for 72 hours.
-
Growth Measurement: Measure algal growth at the start of the experiment and at 24, 48, and 72 hours. Growth can be determined by measuring absorbance (optical density) at a specific wavelength (e.g., 680 nm) or by chlorophyll (B73375) fluorescence.
-
Data Analysis: For each test concentration, calculate the percent inhibition of the growth rate relative to the control. Determine the EC50 (the concentration causing 50% inhibition of growth) using a suitable regression analysis.
Protocol for Extraction and Analysis of this compound from Soil Samples
This protocol provides a method for the extraction and quantification of DIA from soil samples using High-Performance Liquid Chromatography (HPLC).[9][10][11]
Materials:
-
Soil sample (oxisol or other relevant type)
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Orbital shaker or ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Sample Preparation: Air-dry and sieve the soil sample.
-
Extraction:
-
Shaking Extraction: Weigh a known amount of soil (e.g., 5 g) into a centrifuge tube. Add a specific volume of extracting solution (e.g., acetonitrile:water, 80:20 v/v). Shake on an orbital shaker for a defined period (e.g., 60 minutes).
-
Ultrasonic Extraction: Alternatively, place the soil and solvent mixture in an ultrasonic bath for a set time (e.g., 20 minutes).
-
-
Centrifugation: Centrifuge the samples to separate the soil particles from the extract.
-
Filtration and Dilution: Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter. Dilute the extract with ultrapure water if necessary to bring the concentration within the calibration range of the HPLC.
-
HPLC Analysis:
-
Quantification: Prepare a calibration curve using analytical standards of DIA. Quantify the concentration of DIA in the soil samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Mechanisms of Action
This compound, as a metabolite of atrazine, is thought to share similar, though less potent, mechanisms of toxicity. The following diagrams illustrate key pathways potentially affected by DIA.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption
Atrazine and its metabolites can disrupt the HPG axis, leading to reproductive dysfunction.[12][13] The proposed mechanism involves alterations in the release of key hormones.
Caption: Potential disruption of the HPG axis by this compound.
Interference with Steroidogenesis
Atrazine has been shown to affect the synthesis of steroid hormones.[14][15][16] DIA may have similar effects, potentially by altering the activity of key enzymes like aromatase or by affecting cAMP signaling which is crucial for steroid production.
Caption: Potential points of interference of DIA in the steroidogenesis pathway.
Neurotoxicity and the Integrated Stress Response
Recent studies suggest that atrazine's neurotoxicity may be mediated through the activation of the Integrated Stress Response (ISR) pathway, leading to neural stem cell senescence.[17][18] DIA may contribute to similar neurotoxic outcomes.
Caption: Proposed mechanism of DIA-induced neurotoxicity via the ISR pathway.
General Experimental Workflow for Ecotoxicological Assessment
The following diagram illustrates a typical workflow for assessing the ecotoxicological effects of this compound.
Caption: A generalized workflow for studying the ecotoxicology of DIA.
References
- 1. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and this compound on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medvik: Embryotoxicity of atrazine and its degradation products to early life stages of zebrafish (Danio rerio) [medvik.cz]
- 7. Algal growth inhibition test--feasibility and limitations for soil assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Algal growth inhibition test results of 425 organic chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Atrazine Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atrazine Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the effects of atrazine on steroidogenesis in rat granulosa and H295R adrenal cortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atrazine suppresses FSH-induced steroidogenesis and LH-dependent expression of ovulatory genes through PDE-cAMP signaling pathway in human cumulus granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atrazine-Mediated Disruption of Steroidogenesis in BLTK1 Murine Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Insight into the Mechanism of Atrazine-Induced Neurotoxicity: Triggering Neural Stem Cell Senescence by Activating the Integrated Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Insight into the Mechanism of Atrazine-Induced Neurotoxicity: Triggering Neural Stem Cell Senescence by Activating the Integrated Stress Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Deisopropylatrazine in Herbicide Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deisopropylatrazine (DIA) is a primary metabolite of the widely used herbicide atrazine (B1667683). It is formed through the microbial N-dealkylation of the isopropyl side chain of the parent atrazine molecule.[1][2] The presence and concentration of DIA in environmental samples are critical indicators of atrazine degradation and microbial activity. Studying the dynamics of DIA formation and subsequent degradation provides valuable insights into the environmental fate of atrazine, the efficacy of bioremediation strategies, and the overall persistence of triazine herbicides. These application notes provide detailed protocols for studying atrazine degradation with a focus on the role of this compound.
I. Signaling Pathways and Experimental Workflows
Atrazine Degradation Pathway
The biodegradation of atrazine to this compound is a key step in its detoxification pathway. This process is primarily carried out by soil microorganisms. The following diagram illustrates the initial steps of atrazine degradation.
Experimental Workflow for Soil Microcosm Study
A soil microcosm study is a common method to investigate the degradation of herbicides under controlled laboratory conditions. The following workflow outlines the key steps.
II. Quantitative Data Summary
The degradation of atrazine and the formation of this compound are influenced by various environmental factors. The following tables summarize key quantitative data from degradation studies.
Table 1: Half-life of Atrazine and this compound in Soil
| Compound | Soil Moisture | Temperature (°C) | Half-life (days) | Reference |
| Atrazine | Unsaturated | Not Specified | 41 - 231 | [3] |
| Atrazine | Saturated | Not Specified | 87 | [3] |
| Atrazine | 10% | 5 | ~100 | [1] |
| Atrazine | 10% | 25 | ~30 | [1] |
| Atrazine | 10% | 35 | < 13 | [1] |
| Atrazine | 20% | 35 | < 13 | [1] |
| This compound | Unsaturated | Not Specified | 32 - 173 | [3] |
| This compound | Saturated | Not Specified | 58 | [3] |
Table 2: Concentration of this compound in Environmental Samples
| Sample Type | Location | Average Concentration (µg/L) | Maximum Concentration (µg/L) | Reference |
| Surface Runoff | Conservation Tilled Watersheds | 0.7 | Not Specified | [4] |
| Coastal Sediments (Aqueous Phase) | Golf Course | 0.07 (µg/mL) | Not Specified | [3] |
| Coastal Sediments (Aqueous Phase) | Dog Creek | 0.02 (µg/mL) | Not Specified | [3] |
| Coastal Sediments (Aqueous Phase) | Shipyard Creek | 0.02 (µg/mL) | Not Specified | [3] |
III. Experimental Protocols
Protocol 1: Soil Microcosm Study for Atrazine Degradation
Objective: To evaluate the degradation of atrazine and the formation of this compound in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Atrazine analytical standard
-
This compound analytical standard
-
Glass jars or vials (e.g., 250 mL) with Teflon-lined caps
-
Sterile deionized water
-
Organic solvents (e.g., acetonitrile (B52724), methanol, ethyl acetate)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black)
-
GC-MS or HPLC system
Procedure:
-
Soil Preparation:
-
Collect soil from the desired location and pass it through a 2 mm sieve to remove large debris.
-
For abiotic controls, sterilize a portion of the soil. Autoclaving at 121°C for 30-60 minutes is a common method.[5] Alternatively, soil can be sterilized by baking in an oven.[6]
-
Determine the initial moisture content of the soil. Adjust the moisture content to the desired level (e.g., 60% of water holding capacity) by adding sterile deionized water.[7][8]
-
-
Microcosm Setup:
-
Weigh a known amount of the prepared soil (e.g., 50 g) into each glass jar.
-
Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol).
-
Spike the soil in each microcosm with the atrazine stock solution to achieve the desired initial concentration (e.g., 5 µg/g). Ensure the solvent is allowed to evaporate completely.
-
-
Incubation:
-
Seal the jars with Teflon-lined caps.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).[1]
-
-
Sampling and Extraction:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice replicate microcosms from each treatment group (including abiotic controls).
-
Extract atrazine and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile or a mixture of ethyl acetate (B1210297) and methanol).[1][9] This can be done by shaking the soil with the solvent followed by centrifugation.
-
Collect the supernatant and filter it. The extract may need to be concentrated under a gentle stream of nitrogen.
-
-
Sample Cleanup (if necessary):
-
For water samples or complex soil extracts, a solid-phase extraction (SPE) step may be required to remove interfering substances. Condition the SPE cartridge according to the manufacturer's instructions, load the sample, wash with a weak solvent, and then elute the analytes with a stronger solvent.[9]
-
-
Analysis:
-
Analyze the extracts for atrazine and this compound concentrations using GC-MS or HPLC (see Protocol 3 and 4).
-
Protocol 2: Microbial Degradation Assay in Liquid Culture
Objective: To assess the ability of a microbial consortium or a pure culture to degrade atrazine in a liquid medium.
Materials:
-
Microbial inoculum (e.g., enriched from contaminated soil or a pure strain)
-
Mineral Salt Medium (MSM)
-
Atrazine analytical standard
-
Sterile flasks or vials
-
Shaking incubator
-
Spectrophotometer (for measuring cell growth)
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial inoculum by growing the desired microorganisms in a suitable growth medium (e.g., nutrient broth) to a specific optical density (e.g., OD600 of 0.8-1.0).[10]
-
Harvest the cells by centrifugation and wash them with sterile MSM to remove residual growth medium.
-
Resuspend the cells in fresh MSM.
-
-
Mineral Salt Medium (MSM) Preparation:
-
A typical MSM for herbicide degradation studies contains (per liter of deionized water):
-
K2HPO4: 1.5 g
-
KH2PO4: 0.5 g
-
(NH4)2SO4: 1.0 g
-
MgSO4·7H2O: 0.2 g
-
NaCl: 1.0 g
-
-
Adjust the pH to 7.0 and sterilize by autoclaving.
-
-
Degradation Assay:
-
Dispense a known volume of sterile MSM into sterile flasks.
-
Add atrazine from a sterile stock solution to achieve the desired final concentration (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared microbial inoculum.
-
Include abiotic controls (MSM with atrazine but no inoculum) and biotic controls (inoculated MSM without atrazine).
-
Incubate the flasks in a shaking incubator at a suitable temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[2]
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from each flask under sterile conditions.
-
Measure the cell growth by monitoring the optical density at 600 nm.
-
For herbicide analysis, centrifuge the aliquot to pellet the cells.
-
Analyze the supernatant for the concentration of atrazine and this compound using HPLC (see Protocol 4).
-
Protocol 3: GC-MS Analysis of Atrazine and this compound
Objective: To quantify atrazine and this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/minute to 150°C.
-
Ramp 2: 3°C/minute to 200°C.
-
Ramp 3: 8°C/minute to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor (example):
-
Atrazine: m/z 200, 215
-
This compound: m/z 158, 173
-
-
Procedure:
-
Prepare calibration standards of atrazine and this compound in a suitable solvent.
-
Inject a known volume of the prepared sample extract or standard into the GC-MS system.
-
Identify and quantify the target analytes based on their retention times and the abundance of the selected ions compared to the calibration curve.
Protocol 4: HPLC Analysis of Atrazine and this compound
Objective: To quantify atrazine and this compound in aqueous samples using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at 220 nm.[2]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare calibration standards of atrazine and this compound in the mobile phase.
-
Inject a known volume of the filtered aqueous sample or standard into the HPLC system.
-
Identify and quantify the target analytes based on their retention times compared to the standards and the peak areas.
References
- 1. ijoear.com [ijoear.com]
- 2. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. consteril.com [consteril.com]
- 6. herbsathome.co [herbsathome.co]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Making water stress treatments in pot experiments: An illustrated step-by-step guide [protocols.io]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Molecular Basis of a Bacterial Consortium: Interspecies Catabolism of Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Extraction of Deisopropylatrazine
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of deisopropylatrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of this polar metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging during SPE?
This compound is a primary degradation product of the herbicide atrazine (B1667683). As a more polar metabolite, it has a higher affinity for aqueous samples, which can make its retention on traditional non-polar SPE sorbents like C18 challenging, often leading to low and inconsistent recoveries.
Q2: Which type of SPE sorbent is most effective for this compound?
For polar analytes like this compound, polymeric sorbents are often more effective than traditional silica-based sorbents like C18. Graphitized carbon black (GCB) has also been shown to be efficient in retaining polar compounds like this compound.
Q3: How does sample pH affect the recovery of this compound?
This compound is a weak base. To ensure it is in its neutral form for optimal retention on reversed-phase sorbents, the sample pH should be adjusted to at least two units above its pKa. Given that the pKa of the parent compound atrazine is 1.60, a sample pH of 4 or higher is recommended.[1] For some methods using polymeric sorbents, a neutral pH of 7 has been used successfully.
Q4: What are the recommended elution solvents for this compound?
The choice of elution solvent is critical for disrupting the interaction between this compound and the sorbent. For polymeric sorbents, polar solvents such as methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297) are effective. Mixtures of solvents, such as dichloromethane/methanol, have also been used successfully with graphitized carbon black cartridges.
Q5: Can I reuse my SPE cartridges for this compound extraction?
It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For trace analysis, it is always best to use a new cartridge for each sample.
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common issue encountered during the SPE of this compound. The following guide provides a systematic approach to troubleshooting this problem.
Problem: this compound is detected in the sample flow-through (load fraction).
| Possible Cause | Recommended Solution |
| Inappropriate Sorbent Choice | This compound is too polar for efficient retention on C18. Switch to a polymeric reversed-phase sorbent or a graphitized carbon black (GCB) cartridge. |
| Incorrect Sample pH | The analyte may be in its ionized form, reducing retention. Adjust the sample pH to at least 4.0 to ensure this compound is in its neutral form. |
| High Flow Rate | The analyte does not have sufficient time to interact with the sorbent. Reduce the sample loading flow rate to 1-2 mL/min. |
| Channeling | The sample is passing through channels in the sorbent bed without adequate interaction. Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading. |
| Sorbent Overload | The amount of analyte or matrix components exceeds the sorbent capacity. Use a larger sorbent mass or dilute the sample. |
Problem: this compound is detected in the wash fraction.
| Possible Cause | Recommended Solution |
| Wash Solvent is too Strong | The wash solvent is prematurely eluting the analyte. Decrease the percentage of organic solvent in the wash solution or use a weaker solvent. |
| Incorrect pH of Wash Solvent | A change in pH during the wash step can cause the analyte to ionize and elute. Ensure the pH of the wash solvent is the same as the sample. |
Problem: this compound is not detected in the flow-through, wash, or elution fractions.
| Possible Cause | Recommended Solution |
| Elution Solvent is too Weak | The elution solvent is not strong enough to disrupt the analyte-sorbent interaction. Increase the polarity of the elution solvent (e.g., switch from ethyl acetate to methanol) or increase the volume of the elution solvent. |
| Insufficient Elution Volume | The volume of the elution solvent is not sufficient to completely recover the analyte. Increase the elution volume and collect multiple fractions to ensure complete elution. |
| Analyte Adsorption to Sample Container | Polar analytes can sometimes adsorb to glass or plastic surfaces. Rinsing the sample container with the elution solvent and passing it through the SPE cartridge can help recover any adsorbed analyte. |
| Analyte Degradation | This compound may be unstable under certain conditions. Ensure samples are stored properly and processed in a timely manner. |
Quantitative Data Summary
The following table summarizes recovery data for this compound and related compounds from various studies to provide a comparative overview.
| Analyte | SPE Sorbent | Matrix | Elution Solvent | Average Recovery (%) |
| This compound (G-28279) | C18 and C18/cation exchange mixed-mode | Water | Not Specified | 95 |
| Atrazine and its degradation products | Graphitized Carbon Black | Soil Pore Water | Ethyl acetate followed by dichloromethane/methanol (7:3) | 94-98 (combined analytes) |
| Atrazine and its degradation products | C18 atop Sulfonic Acid (SCX) | Runoff Water and Sediments | Ethyl Acetate (from C18), Acetonitrile/Na2HPO4 (from SCX) | ~75 (overall) |
| Triazine Herbicides | Styre Screen® HL DVB (Polymeric) | Water | Acetone and Dichloromethane | Not specified for individual compounds |
Experimental Protocols
Protocol 1: SPE of this compound from Water using a Polymeric Sorbent
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
1. Materials:
-
Polymeric SPE Cartridges (e.g., Oasis HLB, Strata-X)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample adjusted to pH 7
-
Elution solvent: Acetonitrile or Methanol
-
SPE Vacuum Manifold
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the water sample (pH 7) onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound with 5-10 mL of acetonitrile or methanol into a collection tube.
-
Post-Elution: The eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Protocol 2: SPE of this compound from Water using Graphitized Carbon Black (GCB)
1. Materials:
-
Graphitized Carbon Black (GCB) SPE Cartridges
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample
-
SPE Vacuum Manifold
2. Procedure:
-
Conditioning: Condition the GCB cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.
-
Drying: After loading, dry the cartridge thoroughly under vacuum.
-
Elution:
-
Elute with 5 mL of ethyl acetate.
-
Follow with a second elution of 5 mL of a dichloromethane/methanol (7:3 v/v) mixture.
-
-
Post-Elution: The combined eluates can be further processed for analysis.
Visualizations
References
Mitigating matrix effects in Deisopropylatrazine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of deisopropylatrazine.
Troubleshooting Guide: Overcoming Matrix Effects
This guide addresses common problems encountered during this compound analysis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | 1. Matrix Overload: High concentration of co-eluting matrix components.[1] 2. Inappropriate Mobile Phase: pH or organic composition not optimal for this compound. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the Sample: A simple 5-fold dilution can significantly reduce matrix effects for suppressions between 30-50%.[2][3] 2. Optimize Mobile Phase: Adjust the pH with additives like ammonium (B1175870) acetate (B1210297) or formic acid to ensure consistent protonation of the analyte.[1][4] 3. Implement a Guard Column: Protect the analytical column from strongly retained matrix components. 4. Perform Column Wash: Use a strong solvent wash between injections to clean the column. |
| Low Analyte Recovery / Signal Suppression | 1. Ion Suppression: Co-eluting matrix components compete with this compound for ionization in the ESI source.[5][6] 2. Inefficient Extraction: The chosen sample preparation method (e.g., SPE, QuEChERS) is not effectively isolating the analyte from the matrix. 3. Analyte Degradation: Instability of this compound in the sample matrix or during sample processing. | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering compounds.[7] 2. Use an Isotopically Labeled Internal Standard: A stable isotope-labeled standard (e.g., Atrazine-desisopropyl-d5) will co-elute and experience similar ion suppression, allowing for accurate quantification.[6][8] 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the bulk of the matrix components.[1][6] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression.[6] |
| High Signal Variability (Poor Precision) | 1. Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[2][3] 2. Sample Preparation Inconsistency: Lack of reproducibility in the extraction and cleanup process. 3. Instrument Contamination: Carryover from previous injections. | 1. Standardize Sample Preparation: Ensure consistent execution of the chosen sample preparation protocol. Automation can improve reproducibility. 2. Employ a Robust Internal Standard: An appropriate internal standard is crucial for correcting variability.[8] 3. Optimize Autosampler Wash: Use a strong solvent wash for the injection needle and port to minimize carryover. 4. Dilute the Sample: Dilution can reduce the absolute amount of interfering matrix components, leading to more consistent ionization.[3] |
| False Positives / Interferences | 1. Co-eluting Isobaric Compounds: Other compounds in the matrix have the same mass-to-charge ratio as this compound and are not chromatographically separated. 2. Cross-Contamination: Contamination from glassware, solvents, or the instrument itself. | 1. Optimize MRM Transitions: Ensure the selected precursor and product ion transitions are specific to this compound. 2. Improve Chromatographic Resolution: Modify the LC method (e.g., gradient, column chemistry) to separate the interference from the analyte peak.[5] 3. Thoroughly Clean all Equipment: Use high-purity solvents for cleaning and sample preparation. Run solvent blanks to check for system contamination. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][9] This phenomenon, unique to electrospray ionization (ESI) and other atmospheric pressure ionization techniques, can lead to signal suppression (most common) or enhancement, which affects the accuracy and precision of quantitative results.[5][9][10]
2. How can I determine if my analysis is affected by matrix effects?
A common method is the post-extraction spike comparison.[11] You compare the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the signal response of the analyte in a pure solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100[11]
3. What is the best sample preparation technique to mitigate matrix effects for this compound?
Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective methods for cleaning up samples and reducing matrix interferences before LC-MS/MS analysis.[7][12][13]
-
SPE offers high selectivity through the use of specific sorbents that retain the analyte while allowing interfering compounds to be washed away.[14][15]
-
QuEChERS is a faster, high-throughput technique involving a solvent extraction followed by a dispersive SPE cleanup (dSPE) step to remove major interferences like fats, pigments, and sugars.[13][16]
The choice between them often depends on the specific matrix, required sensitivity, and available resources.
4. When should I use an isotopically labeled internal standard?
It is highly recommended to always use a stable isotope-labeled (SIL) internal standard, such as Atrazine-desisopropyl-d5, for accurate quantification.[8] A SIL internal standard is the ideal choice because it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of matrix effect, providing the most reliable correction for signal suppression or enhancement and improving method precision.[6]
5. Can simply diluting my sample solve matrix effect issues?
Dilution can be a very effective and simple strategy, particularly for moderately complex matrices.[3] Diluting the sample reduces the concentration of all components, including the interfering matrix compounds, which can lessen their impact on the ionization of this compound. However, this approach may not be suitable for trace-level analysis where the analyte concentration is already very low, as dilution could bring the signal below the limit of quantification.[4]
Experimental Protocols and Data
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[17]
-
Sample Loading: Adjust the water sample (e.g., 100 mL) to a neutral pH.[17] Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a vacuum for 10-20 minutes to remove residual water.[17]
-
Elution: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile (B52724).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS for Soil or Food Samples
This protocol is based on the widely used QuEChERS methodology.[13]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water (if the sample is dry) and 10 mL of acetonitrile. Add the isotopically labeled internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water). For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Analysis: The resulting supernatant is ready for direct injection or can be further diluted before LC-MS/MS analysis.
Quantitative Data: Method Performance Comparison
The following table summarizes typical performance data for pesticide analysis methods, illustrating the effectiveness of different sample preparation techniques.
| Method | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS with dSPE Cleanup | Various Plant-Based Foods | High Polar Herbicides | 64 - 97 | < 20 | [18] |
| QuEChERS | Corn, Corn Kernels, Corn Straw | Atrazine (B1667683) & Metabolites | 76 - 116 | < 18.9 | [16] |
| SPE (C18 & Cation Exchange) | Ground & Surface Water | Atrazine & Metabolites | 95 - 100 | 5.5 - 10 | [19] |
| QuEChERS (ENVI-Carb & PSA) | Agricultural Water | Multi-residue Pesticides | > 93.9 | N/A | [20] |
| Pass-through SPE after QuEChERS | Tea & Cocoa | 395 Pesticides | 70 - 120 (for most analytes) | < 20 |
Visual Workflows and Logic Diagrams
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for the QuEChERS sample preparation method.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. it.restek.com [it.restek.com]
- 6. longdom.org [longdom.org]
- 7. media.sciltp.com [media.sciltp.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromtech.com.au [chromtech.com.au]
- 10. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. researchgate.net [researchgate.net]
- 16. Terminal Residue and Dietary Risk Assessment of Atrazine and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Optimization of mobile phase for Deisopropylatrazine chromatographic separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chromatographic separation of deisopropylatrazine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the HPLC separation of this compound?
A common starting point for the reversed-phase HPLC separation of this compound and related triazine compounds is a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water.[1] Often, an acid modifier is added to improve peak shape and influence selectivity. A gradient of methanol:0.1% acetic acid (60:40) has been used successfully.[2] Another example is a gradient elution with 0.05% trifluoroacetic acid in water and 0.05% trifluoroacetic acid in acetonitrile.[3]
Q2: What type of column is most suitable for this compound separation?
Reversed-phase columns, particularly C18 columns, are widely used and have demonstrated effective separation of this compound from atrazine (B1667683) and other degradation products.[2][4] For instance, a Purospher STAR RP-18e (5 µm) column has been utilized.[3]
Q3: What detection wavelength is recommended for this compound analysis?
For UV detection, wavelengths in the range of 210-220 nm are commonly employed for this compound and other atrazine metabolites.[2][3]
Q4: How can I improve the resolution between this compound and other atrazine degradation products?
Optimizing the mobile phase composition is key to improving resolution. This can be achieved by:
-
Adjusting the organic modifier concentration: Modifying the ratio of acetonitrile or methanol to water will alter the retention times of the analytes.[5]
-
Modifying the pH of the mobile phase: The addition of acids like formic acid, acetic acid, or trifluoroacetic acid can significantly impact the retention and selectivity of triazine compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[6][7]
-
Trying a different organic modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation due to their different solvent properties.[6]
Q5: Is gradient or isocratic elution better for separating this compound and its related compounds?
Gradient elution is often preferred for separating a mixture of compounds with varying polarities, such as atrazine and its degradation products.[3] A gradient allows for the elution of more strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to minimize these interactions.[6] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[8][9] | |
| Column degradation. | Flush the column with a strong solvent or replace the column if necessary.[8][10] | |
| Inconsistent Retention Times | Mobile phase composition is not stable. | Ensure the mobile phase is well-mixed and degassed. Use a buffer if pH control is critical.[8] |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[2] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[11] | |
| High Backpressure | Blockage in the system (e.g., plugged frit, guard column, or column). | Systematically check components by removing them one by one to identify the source of the blockage. Backflush the column or replace the frit if necessary.[10] |
| Mobile phase viscosity. | If using a highly viscous mobile phase, consider adjusting the composition or increasing the column temperature. | |
| Low Sensitivity/Poor Signal | Incorrect detection wavelength. | Ensure the detector is set to the optimal wavelength for this compound (around 210-220 nm for UV).[2][3] |
| Detector lamp issue. | Check the detector lamp's age and intensity; replace it if necessary.[8] | |
| Sample degradation. | Ensure proper sample storage and handling. | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.[9][11] |
| Air bubbles in the detector. | Degas the mobile phase thoroughly. | |
| Detector not equilibrated. | Allow sufficient time for the detector to warm up and stabilize. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting this compound from water samples involves solid-phase extraction.
-
Conditioning: Condition a C18 SPE cartridge sequentially with methanol followed by HPLC-grade water.
-
Loading: Pass the water sample through the conditioned cartridge.
-
Washing: Wash the cartridge with HPLC-grade water to remove any unretained impurities.
-
Elution: Elute the retained analytes (including this compound) with a suitable organic solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.[12]
Mobile Phase Preparation (Example)
To prepare a 1 L mobile phase of Methanol:Water (60:40, v/v) with 0.1% Acetic Acid:
-
Measure 600 mL of HPLC-grade methanol into a 1 L solvent bottle.
-
Measure 400 mL of HPLC-grade water into a separate container.
-
Add 1 mL of glacial acetic acid to the water and mix thoroughly.
-
Combine the methanol and the acidified water in the solvent bottle.
-
Mix the solution thoroughly and degas using sonication or vacuum filtration.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the separation of this compound and related compounds.
| Parameter | Condition 1 | Condition 2 |
| Column | Purospher STAR RP-18e (5 µm) | C18 (250mm x 4.6mm, 5 µm) |
| Mobile Phase | Gradient: A: 0.05% TFA in Water, B: 0.05% TFA in Acetonitrile | Isocratic: Methanol:0.1% Acetic Acid (60:40) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 210 nm |
| Injection Volume | Not Specified | 10 µL |
| Temperature | Not Specified | 30 °C |
| Reference | [3] | [2] |
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
Deisopropylatrazine analytical standard stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the deisopropylatrazine analytical standard, along with troubleshooting for common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid this compound analytical standard?
A1: For long-term stability, the solid this compound analytical standard should be stored in a tightly sealed container in a dry, dark, and cool environment. Specific temperature recommendations can vary by manufacturer, but a common guideline is approximately 4°C. Some suppliers may also recommend storage at -20°C for optimal long-term preservation. Always refer to the Certificate of Analysis (CoA) provided with your specific standard for the most accurate storage information.
Q2: How should I store this compound analytical standards that are dissolved in a solvent?
A2: this compound standards in solution, such as those in acetonitrile, should be stored at low temperatures to minimize solvent evaporation and degradation. Storage at 4°C is a common recommendation for short- to mid-term storage. For longer-term storage, -20°C is often advised. It is crucial to protect the solution from light to prevent photodegradation.
Q3: What is the expected shelf-life of a this compound analytical standard?
A3: The shelf-life of a this compound analytical standard is dependent on its form (solid or in solution) and storage conditions. While specific long-term stability data for this compound is not extensively published, data from a deuterated analogue (Desisopropylatrazine-d5) can provide a useful reference.
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathway for this compound involves the loss of the remaining ethyl group, leading to the formation of didealkylatrazine (2,4-diamino-6-chloro-s-triazine). In some environmental conditions, hydroxylation of the triazine ring can also occur.
Stability and Storage Data
The following tables summarize the recommended storage conditions and provide an indication of stability based on available data for similar compounds.
Table 1: Recommended Storage Conditions for this compound Analytical Standard
| Form | Storage Temperature | Light Conditions | Container |
| Solid | 4°C or -20°C | Protect from light | Tightly sealed, opaque vial |
| In Acetonitrile | 4°C (short-term) | Protect from light | Tightly sealed, amber vial |
| In Acetonitrile | -20°C (long-term) | Protect from light | Tightly sealed, amber vial |
Table 2: Indicative Stability of a Related Compound (Desisopropylatrazine-d5) in Solid Form
| Storage Temperature | Shelf-Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 3: Indicative Stability of a Related Compound (Desisopropylatrazine-d5) in Solvent
| Storage Temperature | Shelf-Life |
| -80°C | 6 months |
| -20°C | 1 month |
Degradation Pathway
The primary degradation pathway of this compound is through dealkylation.
Caption: Degradation pathway of this compound to didealkylatrazine.
Troubleshooting Guide for Analytical Experiments
This guide addresses common issues encountered during the analysis of this compound, particularly using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Issue 1: No or Low Peak Response
Possible Causes:
-
Improper Storage: The standard may have degraded due to exposure to light, high temperatures, or moisture.
-
Incorrect Dilution: Errors in serial dilutions can lead to a concentration that is below the instrument's limit of detection.
-
Injection Issues: Problems with the autosampler, syringe, or inlet can prevent the sample from reaching the column.
-
Instrument Settings: Incorrect detector settings, gas flows (for GC), or mobile phase composition (for HPLC) can result in poor sensitivity.
Troubleshooting Steps:
-
Verify Standard Integrity: Prepare a fresh dilution from the stock standard. If the issue persists, use a new vial of the standard if available.
-
Check Dilution Calculations: Double-check all dilution calculations and ensure accurate pipetting.
-
Inspect Injection System: Observe the injection process to ensure the sample is being drawn and injected correctly. Check for leaks in the injection port septum.
-
Review Instrument Method: Confirm that the instrument parameters (e.g., temperatures, flow rates, detector settings) are appropriate for triazine analysis.
Caption: Troubleshooting workflow for no or low peak response.
Issue 2: Peak Tailing or Fronting
Possible Causes:
-
Column Degradation: Active sites on the column can interact with the analyte, causing peak tailing.
-
Contamination: Contamination in the inlet liner, column, or detector can lead to poor peak shape.
-
Inappropriate Mobile Phase pH (HPLC): If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and cause peak tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
Troubleshooting Steps:
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (for GC) or replace the column.
-
Clean the System: Replace the inlet liner and septum (for GC). Clean the detector if necessary.
-
Optimize Mobile Phase (HPLC): Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
-
Dilute the Sample: Prepare a more dilute sample and reinject.
Issue 3: Appearance of Unexpected Peaks
Possible Causes:
-
Standard Degradation: The unexpected peaks could be degradation products, such as didealkylatrazine.
-
Contamination: Contamination from the solvent, glassware, or the instrument itself can introduce extraneous peaks.
-
Carryover: Residue from a previous injection can appear in the current chromatogram.
Troubleshooting Steps:
-
Analyze a Blank: Inject a solvent blank to determine if the unexpected peaks are from the solvent or system contamination.
-
Run a System Bakeout (GC): If contamination is suspected, perform a system bakeout at a high temperature to clean the column and detector.
-
Check for Carryover: Run a blank injection immediately after a sample injection to check for carryover. If present, optimize the wash steps in the autosampler.
-
Confirm Degradation: If degradation is suspected, compare the chromatogram to a known standard of the potential degradant (e.g., didealkylatrazine) if available. Mass spectrometry can be used to identify the unknown peaks.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the solid this compound analytical standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a suitable amount of the solid standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask.
-
Add a small amount of high-purity solvent (e.g., acetonitrile) to dissolve the solid.
-
Once dissolved, dilute to the mark with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap for storage.
Protocol 2: General GC-MS Method for Triazine Analysis
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is commonly used.
-
Inlet: Splitless injection is typically used for trace analysis.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound and its degradation products.
Technical Support Center: Enhancing Detection Sensitivity for Low-Level Deisopropylatrazine (DIA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-level Deisopropylatrazine (DIA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying low-level this compound (DIA)?
A1: The primary methods for quantifying low-level DIA include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that often requires derivatization of DIA to improve volatility and chromatographic performance.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity without the need for derivatization, making it suitable for analyzing polar metabolites like DIA.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method that can be very sensitive but may be susceptible to cross-reactivity with structurally similar compounds.[4][5][6]
Q2: What is a typical limit of detection (LOD) for DIA with these methods?
A2: The limit of detection for DIA can vary significantly depending on the method, instrument sensitivity, and matrix. The following table summarizes typical LODs reported in the literature.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Soil Pore Water | 0.03 - 0.07 µg/L | Not Specified | [1] |
| GC-MSD | Ground/Surface Water | Not Specified | 0.10 µg/L | [7] |
| HPLC | Soil | 0.5 mg/L | 1.6 mg/L | [8] |
| ELISA | Water | 0.28 µg/L (50% B/B0) | Not Specified | [4] |
Q3: Why is sample preparation crucial for sensitive DIA analysis?
A3: Sample preparation is critical for several reasons:
-
Concentration: Low levels of DIA in environmental or biological samples need to be concentrated to be within the detection range of the analytical instrument.
-
Matrix Effect Removal: Complex sample matrices can interfere with the analysis, leading to inaccurate quantification. Techniques like Solid-Phase Extraction (SPE) help to remove these interfering compounds.[1][2]
-
Improved Method Performance: Proper sample preparation, such as derivatization for GC-MS, can significantly improve the analytical performance of the method.[1]
Troubleshooting Guides
Issue 1: Poor Sensitivity or Inability to Detect Low Levels of DIA
Possible Cause 1: Suboptimal Sample Preparation
-
Troubleshooting Steps:
-
Optimize Solid-Phase Extraction (SPE):
-
Ensure the SPE sorbent is appropriate for DIA. Graphitized carbon black has been shown to be more efficient for polar compounds like DIA compared to C18.[2]
-
Verify the pH of the sample before loading onto the SPE cartridge. For triazines and their metabolites, adjusting the pH to 3-4 can improve retention on certain phases.[7]
-
Check the elution solvent and volume. Incomplete elution will lead to low recovery.
-
-
Increase Sample Volume: If the DIA concentration is extremely low, increasing the initial sample volume that is passed through the SPE cartridge can help concentrate the analyte to detectable levels.
-
Evaporation/Reconstitution Step: Ensure the final extract is evaporated to a small volume and reconstituted in a solvent compatible with the analytical instrument to maximize the concentration.
-
Possible Cause 2: Inefficient Derivatization (for GC-MS)
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh derivatizing agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), as they can degrade over time.[1]
-
Optimize Reaction Conditions: Ensure the derivatization reaction is carried out at the optimal temperature and for a sufficient duration to ensure complete reaction.
-
Remove Interfering Substances: Residual water or methanol (B129727) can interfere with the derivatization process. Ensure the sample extract is thoroughly dried before adding the derivatizing agent.[2]
-
Possible Cause 3: Instrument Sensitivity
-
Troubleshooting Steps:
-
Instrument Maintenance: Ensure the GC or LC-MS system is properly maintained, including cleaning the ion source and ensuring the detector is functioning optimally.
-
Optimize MS Parameters: For mass spectrometry detection, operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring only the specific ions of DIA.[7]
-
Check Chromatographic Conditions: Poor peak shape can lead to lower apparent sensitivity. Optimize the chromatographic method (e.g., temperature ramp in GC, gradient in LC) to ensure sharp, symmetrical peaks.
-
Issue 2: High Background Noise or Matrix Interference
Possible Cause 1: Inadequate Sample Cleanup
-
Troubleshooting Steps:
-
Use a More Selective SPE Sorbent: Consider using a mixed-mode SPE cartridge (e.g., C18/cation exchange) for more effective removal of interfering compounds from complex matrices.[7]
-
Incorporate a Wash Step: After loading the sample onto the SPE cartridge, use a weak solvent to wash away interfering substances before eluting the DIA.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.
-
Possible Cause 2: Contamination
-
Troubleshooting Steps:
-
Analyze Blanks: Regularly analyze procedural blanks (reagents taken through the entire sample preparation process) to identify any sources of contamination.[9]
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., pesticide- or HPLC-grade) to minimize background noise.[2]
-
Properly Clean Glassware: All glassware should be thoroughly cleaned and baked at a high temperature if necessary to remove any potential contaminants.[2]
-
Issue 3: Inaccurate Quantification or Poor Reproducibility
Possible Cause 1: Cross-Reactivity (in ELISA)
-
Troubleshooting Steps:
-
Confirm with a Different Method: If high concentrations of DIA are detected by ELISA, confirm the results using a more specific method like GC-MS or LC-MS. Immunoassays can sometimes show false positives due to cross-reactivity with other triazine herbicides or their metabolites.[10]
-
Check Antibody Specificity: Review the manufacturer's data for the ELISA kit to understand the cross-reactivity profile of the antibody used.
-
Possible Cause 2: Inconsistent Sample Preparation
-
Troubleshooting Steps:
-
Use an Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variations in extraction efficiency and instrument response.
-
Automate Sample Preparation: If possible, use automated SPE systems to improve the consistency and reproducibility of the sample preparation process.
-
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples for GC-MS Analysis
This protocol is a generalized procedure based on methods described for the analysis of atrazine (B1667683) and its metabolites.[1][2][7]
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
pH Adjustment: Adjust the water sample pH to 3-4 with a suitable acid.[7]
-
Solid-Phase Extraction (SPE):
-
Condition a graphitized carbon black or a mixed-mode C18/cation exchange SPE cartridge with methanol followed by deionized water.[2][7]
-
Load a known volume of the water sample (e.g., 500 mL) onto the cartridge at a slow, consistent flow rate.
-
Wash the cartridge with deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or under vacuum.[1]
-
-
Elution:
-
Elute the analytes from the cartridge with an appropriate solvent mixture, such as ethyl acetate (B1210297) followed by dichloromethane/methanol.[1]
-
-
Solvent Exchange and Concentration:
-
Derivatization:
-
Add the derivatizing agent (e.g., MTBSTFA) to the concentrated extract.
-
Heat the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.
-
-
Analysis: The derivatized extract is now ready for injection into the GC-MS.
Visualizations
Caption: Workflow for DIA quantification in water by GC-MS.
Caption: Troubleshooting low sensitivity in DIA analysis.
References
- 1. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of an ELISA for the analysis of atrazine metabolites deethylatrazine and this compound [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of atrazine positive and false positive immunoassay detections in ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deisopropylatrazine (DIA) Analysis in Complex Samples
Welcome to the technical support center for method development and analysis of Deisopropylatrazine (DIA) in complex environmental and biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing this compound (DIA) in complex samples like soil and water?
The primary challenges in analyzing DIA in complex matrices include:
-
Low Extraction Efficiency: DIA, being a polar metabolite of atrazine (B1667683), can have variable extraction recoveries from different sample types.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to signal suppression or enhancement in techniques like LC-MS/MS and GC-MS.[1][2][3] This can result in inaccurate quantification.
-
Analyte Stability: DIA can degrade during sample storage and preparation, especially in the presence of residual oxidants in water samples.[4]
-
Chromatographic Issues: Poor peak shape (e.g., tailing or fronting), inadequate resolution from other analytes, and shifts in retention time are common chromatographic problems.[5][6]
-
Low Concentrations: DIA is often present at trace levels, requiring sensitive analytical instrumentation and optimized methods to achieve low detection limits.[7]
Q2: Which analytical technique is better for DIA analysis: Gas Chromatography (GC) or Liquid Chromatography (LC)?
Both GC and LC coupled with mass spectrometry (MS) are widely used for DIA analysis. The choice depends on several factors:
-
Liquid Chromatography (LC-MS/MS): This is often the preferred technique for polar compounds like DIA as it typically does not require derivatization.[8][9] LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.[9][10][11] EPA Method 536.0, for instance, utilizes LC-MS/MS for the direct analysis of triazines in drinking water without extensive sample preparation.[10]
-
Gas Chromatography (GC-MS): GC-MS can also be used for DIA analysis and can provide excellent chromatographic resolution.[12] However, due to the polarity of DIA, derivatization is sometimes necessary to improve its volatility and chromatographic performance.[12]
Q3: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Employing solid-phase extraction (SPE) or other cleanup techniques can remove a significant portion of interfering matrix components.[13][14]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for signal suppression or enhancement.[15]
-
Isotope Dilution: Using a stable isotope-labeled internal standard for DIA (e.g., DIA-d5) is a highly effective way to correct for matrix effects and variations in instrument response.[4]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[4]
-
Optimizing Chromatographic Separation: Improving the separation of DIA from co-eluting matrix components can reduce interference.[6]
Troubleshooting Guides
Problem 1: Low Recovery of DIA from Soil Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | The polarity of the extraction solvent is critical. A mixture of organic solvent and water is often most effective. For example, acetonitrile:water mixtures have shown good recoveries.[8][13][16] Experiment with different ratios (e.g., 80:20 or 60:40 ACN:water) to optimize for your specific soil type.[17] |
| Insufficient Extraction Time or Agitation | Ensure adequate mixing and contact time between the sample and the solvent. Shaking for 30-90 minutes is a common practice.[8][17] Compare different extraction techniques like shaking, sonication, or pressurized liquid extraction (PLE) to see which gives better recovery.[8][16] |
| Strong Analyte-Matrix Interactions | The composition of the soil (e.g., high organic matter or clay content) can lead to strong adsorption of DIA. Adjusting the pH of the extraction solvent might help to disrupt these interactions. |
| Losses during Cleanup Step | If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for DIA. Both reversed-phase (e.g., C18) and mixed-mode cation exchange cartridges have been used successfully.[18] Check for breakthrough during sample loading and ensure the elution solvent is strong enough to recover DIA from the sorbent. |
A decision tree for troubleshooting low recovery is presented below:
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Active Sites in GC Inlet or Column | Deactivated liners and columns are crucial for polar analytes like DIA. If you observe tailing, the inlet liner may need to be replaced, or the first few centimeters of the GC column may need to be trimmed.[5] |
| Column Overload | Injecting too much sample can lead to fronting peaks.[5] Try reducing the injection volume or diluting the sample. Using a column with a thicker film or wider diameter can also increase capacity.[5] |
| Inappropriate Mobile Phase pH (LC) | In reverse-phase LC, the pH of the mobile phase can affect the peak shape of ionizable compounds. Although DIA is not strongly ionizable, ensure the mobile phase pH is consistent and appropriate for the column. |
| Contamination | Contamination in the injector, column, or detector can lead to various peak shape issues.[6] A thorough cleaning of the injector and baking out the column may be necessary.[6][19] |
| Improper Column Installation | Ensure the column is installed correctly in both the injector and detector, with the appropriate insertion distances.[5] |
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Samples | For solid samples like soil, ensure thorough homogenization before taking a subsample for extraction. |
| Variable Extraction Efficiency | Small variations in extraction time, temperature, or solvent composition can lead to inconsistent recoveries.[8][16] Strictly control all extraction parameters. |
| Analyte Instability | DIA may degrade in samples or extracts if not stored properly. Ensure water samples are properly preserved (e.g., pH adjustment, addition of antimicrobial agents).[4] Store extracts at low temperatures (-18 °C is common) and analyze them as soon as possible. |
| Instrument Drift | The sensitivity of the mass spectrometer can drift over time. Calibrate the instrument regularly and use an internal standard to correct for variations in response.[12] |
| Inconsistent Sample Preparation | Ensure all steps of the sample preparation, including weighing, pipetting, and dilutions, are performed accurately and consistently.[11] |
Experimental Protocols
Protocol 1: Extraction of DIA from Soil by Shaking
This protocol is based on methods described for the extraction of atrazine and its metabolites from soil.[8][16][17]
Materials:
-
Soil sample, air-dried and sieved
-
Acetonitrile (HPLC grade)[8]
-
Ultrapure water
-
50 mL centrifuge tubes
-
Orbital shaker[16]
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)[8]
Procedure:
-
Weigh 2.0 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of the extraction solvent (e.g., acetonitrile:water 80:20 v/v).[17]
-
Securely cap the tubes and place them on an orbital shaker.
-
Shake the samples for 60 minutes at a constant speed (e.g., 70 rpm).[16]
-
After shaking, centrifuge the tubes at a sufficient speed to pellet the soil particles (e.g., 4000 rpm for 10 minutes).
-
Carefully collect the supernatant.
-
For enhanced recovery, a second extraction can be performed by adding another 10 mL of the extraction solvent to the soil pellet, repeating steps 3-5, and combining the supernatants.[17]
-
Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.[8]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Water Samples
This protocol is a general guide based on methods for triazine analysis in water.[12][18]
Materials:
-
Water sample
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)[18]
-
SPE vacuum manifold[20]
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (pesticide grade)
-
Dichloromethane (pesticide grade)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100-250 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[7][20]
-
Cartridge Washing: After loading, wash the cartridge with 5-10 mL of ultrapure water to remove unretained impurities.
-
Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes or by passing a stream of nitrogen through it.
-
Elution: Elute the trapped analytes with an appropriate solvent. A common elution scheme involves using 2 mL of ethyl acetate followed by two 6 mL aliquots of a dichloromethane:methanol mixture (e.g., 9:1 v/v).[20]
-
Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.[12]
-
The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.
The general workflow for sample preparation and analysis is depicted below:
Quantitative Data Summary
The following tables summarize recovery data and limits of detection (LOD) for DIA and related compounds from various studies.
Table 1: Recovery of DIA and Related Compounds from Soil
| Compound | Extraction Method | Soil Type | Fortification Level | Recovery (%) | Reference |
| DIA | Shaking (ACN:Water) | Oxisol | 2500 µg/kg | ~85-95 | [16][17] |
| DEA | Shaking (ACN:Water) | Oxisol | 2500 µg/kg | ~90-95 | [16][17] |
| Atrazine | Shaking (ACN:Water) | Oxisol | 2500 µg/kg | ~70-80 | [16][17] |
| DIA | Sonication (ACN:Water) & SPE | Not specified | Not specified | > 60 | [13] |
| DEA | Sonication (ACN:Water) & SPE | Not specified | Not specified | > 60 | [13] |
Table 2: Recovery and LOD of DIA and Related Compounds in Water
| Compound | Analytical Method | Matrix | Fortification Level | Recovery (%) | LOD/MDL | Reference |
| DIA | GC-MS | Soil Pore Water | 0.74-8.2 µg/L | 90-98 | 0.03-0.07 µg/L | [12] |
| DEA | GC-MS | Soil Pore Water | 0.74-8.2 µg/L | 90-98 | 0.03-0.07 µg/L | [12] |
| Atrazine | GC-MS | Soil Pore Water | 0.74-8.2 µg/L | 90-98 | 0.03-0.07 µg/L | [12] |
| DIA | GC-MSD | Ground/Surface Water | 0.10 µg/L | 95 ± 6.8 | 0.10 µg/L (LLMV) | [18][21] |
| DEA | GC-MSD | Ground/Surface Water | 0.10 µg/L | 96 ± 5.5 | 0.10 µg/L (LLMV) | [18][21] |
| Atrazine | GC-MSD | Ground/Surface Water | 0.10 µg/L | 96 ± 6.9 | 0.10 µg/L (LLMV*) | [18][21] |
| DIA | LC-MS/MS | Drinking Water | 0.25-5.0 ng/mL | Not specified | < 0.25 ng/mL | [10] |
*LLMV: Lower Limit of Method Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. simbecorion.com [simbecorion.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 19. shimadzu.co.uk [shimadzu.co.uk]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deisopropylatrazine (DIA) Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Deisopropylatrazine (DIA), with a specific focus on calibration curve-related problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of DIA. The questions are designed to help you identify and resolve problems related to calibration curves, chromatography, and data quality.
1. My calibration curve for DIA has a poor correlation coefficient (r² < 0.99). What are the potential causes and solutions?
A low correlation coefficient indicates that the data points of your calibration standards do not form a straight line, which is essential for accurate quantification.
Potential Causes:
-
Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial standard concentration, or solvent evaporation can lead to non-linear responses.
-
Instrument Instability: Fluctuations in the detector response, inconsistent injection volumes, or an unstable spray in LC-MS can affect linearity.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of DIA, leading to a non-linear response, particularly in LC-MS/MS analysis.[1]
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Inappropriate Calibration Range: The selected concentration range for your standards may not be appropriate for the detector's linear dynamic range.
Troubleshooting Steps:
-
Verify Standard Preparation: Prepare fresh calibration standards and re-run the analysis. Use calibrated pipettes and ensure accurate dilutions.
-
Check Instrument Performance: Run a system suitability test to ensure the instrument is performing correctly. Check for stable spray in the MS source and consistent peak areas for replicate injections of the same standard.
-
Evaluate Matrix Effects: Prepare a calibration curve in a matrix blank and compare it to the curve prepared in a pure solvent. If a significant difference is observed, consider using matrix-matched calibration standards or an internal standard.
-
Adjust Calibration Range: Narrow the concentration range of your standards or dilute high-concentration samples to fall within the linear range of the detector.
-
Use an Internal Standard: Incorporating a stable, isotopically labeled internal standard (e.g., Atrazine-d5) can compensate for variations in injection volume and matrix effects.[2]
2. I'm observing high variability in the peak areas of my replicate calibration standards. What could be the reason?
Inconsistent peak areas for replicate injections suggest a problem with the precision of your analytical method.
Potential Causes:
-
Injector Issues: A partially clogged syringe, a leak in the injection port, or improper syringe placement can lead to inconsistent injection volumes.
-
Sample Carryover: Residual DIA from a high-concentration standard may be carried over to subsequent injections of lower-concentration standards, causing artificially high responses.
-
Poor Chromatography: Broad or tailing peaks can be difficult to integrate consistently, leading to variable peak areas.
-
Unstable MS Ionization: In LC-MS/MS, an unstable electrospray can cause significant fluctuations in ion intensity.
Troubleshooting Steps:
-
Inspect and Clean the Injector: Clean or replace the syringe and septum. Ensure the autosampler is functioning correctly.
-
Implement a Needle Wash Step: Use a strong solvent in the autosampler's wash routine to minimize carryover between injections.
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to improve peak shape.
-
Stabilize MS Source Conditions: Optimize gas flows, temperature, and spray voltage to ensure a stable and consistent spray.
3. My calibration curve is consistently non-linear at higher concentrations. What should I do?
This is a common issue and often points to detector saturation or the analyte's behavior at high concentrations.
Potential Causes:
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal response.
-
Ion Suppression in LC-MS: At high concentrations, the efficiency of ionization can decrease, leading to a less than proportional increase in signal.
-
Adsorption or Degradation: Although less common for calibration standards in pure solvent, active sites in the chromatographic system could potentially lead to non-linear behavior at the extremes of the concentration range.
Troubleshooting Steps:
-
Extend the Upper Limit of the Calibration Range with Caution: If the non-linearity is predictable, you may be able to use a non-linear (e.g., quadratic) regression model for your calibration curve. However, this should be done with a thorough understanding of the underlying cause and validated appropriately.[3]
-
Dilute Samples: The most straightforward solution is to dilute your high-concentration samples so they fall within the linear portion of the calibration curve.
-
Optimize MS Detector Settings: In some cases, adjusting detector voltages or other parameters may extend the linear range, but this should be done carefully to avoid compromising sensitivity at lower concentrations.
4. I am not detecting this compound at the lower end of my calibration curve. How can I improve the sensitivity?
Failure to detect the analyte at low concentrations is a sensitivity issue.
Potential Causes:
-
Insufficient Sample Concentration: The amount of DIA in your lowest standards may be below the instrument's limit of detection (LOD).
-
Poor Ionization Efficiency (LC-MS): The mobile phase composition or source parameters may not be optimal for ionizing DIA.
-
Analyte Degradation: DIA may be degrading in the injector port (GC) or in the sample vial over time.
-
Suboptimal MS/MS Transition: The selected precursor and product ions (in MS/MS) may not be the most intense, or the collision energy may not be optimized.
Troubleshooting Steps:
-
Optimize Sample Preparation: If analyzing samples, consider a more efficient extraction and concentration method, such as Solid-Phase Extraction (SPE).[4][5][6]
-
Optimize LC-MS Conditions:
-
Mobile Phase: Adjust the pH and organic solvent composition to enhance ionization.
-
Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage.
-
-
Optimize GC-MS Conditions:
-
Derivatization: For GC-MS, derivatization of the polar DIA molecule can improve its thermal stability and chromatographic behavior.[4]
-
Injector Temperature: Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation.
-
-
Optimize MS/MS Parameters: Perform a compound optimization to identify the most intense and stable precursor and product ions and to determine the optimal collision energy.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples, based on common practices.[5]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for DIA analysis found in the literature. These values can serve as a benchmark for your own method development and validation.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.3 µg/kg | 0.21 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/kg | 0.75 ng/mL | [6][7] |
| Linear Range | 0.5 - 100 µg/L | 0.7 - 2500 ng/mL | [5][7] |
| Recovery | 95% - 113% | 93% - 102% | [5][6][7] |
| Precision (RSD) | < 15% | < 5.9% | [5][7] |
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
The following diagram illustrates a logical workflow for troubleshooting common calibration curve problems in DIA quantitative analysis.
Caption: A flowchart for systematically troubleshooting calibration curve issues.
General Experimental Workflow for DIA Analysis
This diagram outlines the typical steps involved in the quantitative analysis of this compound from an environmental or biological sample.
Caption: A typical workflow for the quantitative analysis of this compound.
References
- 1. Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing MS/MS transitions for selective Deisopropylatrazine detection
Welcome to our technical support center. This guide provides detailed information for researchers, scientists, and drug development professionals on optimizing MS/MS transitions for the selective detection of deisopropylatrazine (DIA). Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist with your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursor and product ions for this compound (DIA) in positive electrospray ionization (ESI+) mode?
A1: For this compound (molecular formula: C₅H₈ClN₅, molecular weight: 173.60 g/mol ), the primary precursor ion observed in ESI+ mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 174.05.[1] Upon collision-induced dissociation (CID), this precursor ion fragments to produce several product ions. The most abundant and commonly used product ions for quantification and confirmation are typically found at m/z 132.03 and 104.00.[1]
Q2: How do I optimize the collision energy for DIA MS/MS transitions?
A2: Collision energy is a critical parameter that requires optimization for your specific instrument. The general approach involves infusing a standard solution of DIA directly into the mass spectrometer and performing a product ion scan at various collision energy settings. By monitoring the intensity of the desired product ions across a range of collision energies, you can create a breakdown curve to determine the optimal energy that yields the highest signal for each transition.[2] A detailed protocol for this optimization is provided in the "Experimental Protocols" section of this guide.
Q3: I am observing high background noise or matrix effects in my samples. How can I mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, particularly in complex matrices like soil or food samples.[3][4] Several strategies can be employed to minimize these effects:
-
Sample Preparation: Utilize a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[5][6]
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure baseline separation of DIA from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for DIA is highly recommended for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.
Q4: My signal intensity for DIA is low. What are some potential causes and solutions?
A4: Low signal intensity can stem from several factors. Here are some common troubleshooting steps:
-
Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Source Parameters: Optimize ion source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the ionization of DIA.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For triazines, acidic mobile phases are often used to promote protonation.
-
Sample Integrity: Verify the concentration and stability of your DIA standard solutions.
Q5: Which transitions should I use for quantification and confirmation of DIA?
A5: For reliable identification and quantification, it is recommended to monitor at least two MS/MS transitions. The most intense transition is typically used for quantification, while a second, less intense transition serves as a qualifier for confirmation.[2] The ratio of the quantifier to qualifier ion intensities should be consistent between your standards and samples.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the detection of this compound. Note that optimal collision energies can vary between different mass spectrometer models and should be determined empirically.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Role |
| This compound | 174.05 | 132.03 | Quantifier |
| This compound | 174.05 | 104.00 | Qualifier |
Experimental Protocols
Protocol 1: Optimization of MS/MS Transitions for this compound
This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energies for DIA using a triple quadrupole mass spectrometer.
1. Preparation of DIA Standard Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare a working standard solution of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Direct Infusion and Precursor Ion Identification:
- Set up the mass spectrometer for direct infusion of the working standard solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
- Operate the mass spectrometer in positive ion mode and perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺ of DIA (expected at m/z ~174.1).
3. Product Ion Scan and Identification:
- Select the identified precursor ion (m/z 174.1) in the first quadrupole (Q1).
- Perform a product ion scan in the third quadrupole (Q3) by ramping the collision energy in the second quadrupole (Q2) (e.g., from 5 to 40 eV). This will generate a fragmentation spectrum showing the product ions of DIA.
- Identify the most abundant and structurally relevant product ions. For DIA, expect to see major fragments around m/z 132.0 and 104.0.
4. Collision Energy Optimization:
- Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
- For each identified precursor-product ion pair (transition), create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) across a relevant range (e.g., 10-35 eV).
- Infuse the DIA working standard and monitor the signal intensity for each transition at each collision energy step.
- Plot the signal intensity as a function of collision energy for each transition. The collision energy that produces the maximum signal intensity is the optimal value for that transition.
5. Final MRM Method:
- Select the two most intense and stable transitions. Designate the most intense transition for quantification and the second most intense for confirmation.
- Incorporate these optimized MRM transitions and collision energies into your final LC-MS/MS acquisition method.
Visualizations
This compound Fragmentation Pathway
References
- 1. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part I) [restek.com]
- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Novel Analytical Methods for Deisopropylatrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel and established analytical methods for the quantification of deisopropylatrazine (DIA), a primary degradation product of the herbicide atrazine (B1667683). The following sections detail the performance of various techniques, offering supporting experimental data and methodologies to aid in the selection of the most suitable approach for specific research and monitoring needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. This section summarizes the performance of several prominent methods, with quantitative data presented in Table 1 for ease of comparison.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely utilized techniques that offer high sensitivity and selectivity. A dispersive liquid-liquid microextraction (DLLME) coupled with GC/MS has been developed for the analysis of DIA in water, demonstrating a limit of quantification (LOQ) of 0.900 μg L⁻¹[1]. For more complex matrices such as forage plants, an improved GC-MS/MS method has shown a significantly lower limit of detection (LOD) of 0.3 µg/kg and a mean recovery of 113.1%[2][3]. Another GC/MS method, incorporating graphitized carbon-black solid-phase extraction (SPE) and silylation for derivatization, achieved an estimated method detection limit of 0.03 to 0.07 µg/L in soil pore water[4]. A validated GC-MSD method for water samples reported a lower limit of method validation at 0.10 µg/L with a mean recovery of 95%[5].
LC-MS/MS methods provide an alternative with high sensitivity, often requiring minimal sample preparation. One direct injection LC-MS/MS method for drinking water demonstrated the ability to accurately detect DIA at or below 0.1 µg/L[6]. Another LC-MS/MS method for groundwater samples also showed high sensitivity[7]. High-performance liquid chromatography with diode-array detection (HPLC-DAD) following SPE has been validated for natural surface waters, achieving an LOQ between 81 and 100 ng L⁻¹[8].
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), represent a novel and high-throughput screening approach. A developed ELISA for DIA and deethylatrazine (B13485) reported a limit of determination of approximately 0.01 µg/L in drinking and groundwater, without the need for concentration or cleanup steps[9][10]. This demonstrates the potential of immunoassays for rapid and sensitive screening of a large number of samples.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| DLLME-GC/MS | Surface Water | - | 0.900 µg L⁻¹ | - | - | [1] |
| GC-MS/MS | Forage Plants | 0.3 µg/kg | - | 113.1 | - | [2][3] |
| SPE-GC/MS | Soil Pore Water | 0.03 - 0.07 µg/L (estimated) | - | 98 (at 0.74-0.82 µg/L) | - | [4] |
| SPE-GC-MSD | Water | - | 0.10 µg/L (lower limit of validation) | 95 | 6.8 | [5] |
| Direct Injection LC-MS/MS | Drinking Water | ≤ 0.1 µg/L | - | - | - | [6] |
| SPE-HPLC-DAD | Natural Surface Water | - | 81 - 100 ng L⁻¹ | - | - | [8] |
| ELISA | Drinking Water, Groundwater | - | ~0.01 µg/L (limit of determination) | Good accuracy | Good precision | [9][10] |
Table 1. Comparison of Quantitative Performance Data for this compound Analytical Methods. This table summarizes key performance parameters for various analytical techniques used to quantify this compound in different environmental matrices. "-" indicates data not specified in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for three key methods discussed in this guide.
Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC/MS
This method provides a rapid and cost-effective approach for the extraction and quantification of this compound from water samples[1].
-
Sample Preparation: Surface water samples are first filtered.
-
Extraction: A mixture of a disperser solvent (e.g., acetone) and an extraction solvent (e.g., carbon tetrachloride) is rapidly injected into the water sample. This creates a cloudy solution where the analyte is extracted into the fine droplets of the extraction solvent.
-
Phase Separation: The mixture is centrifuged to separate the extraction solvent from the aqueous phase.
-
Analysis: A small volume of the sedimented phase is collected and injected into the GC/MS system for analysis.
Solid-Phase Extraction (SPE) followed by GC-MS/MS
This improved method is suitable for the analysis of this compound in complex matrices like forage plants, offering high sensitivity[2][3].
-
Extraction: this compound is extracted from the plant material using methanol.
-
Liquid-Liquid Partitioning: The extract undergoes liquid-liquid extraction and partitioning into chloroform.
-
Cleanup: Further cleanup is performed using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Analysis: The final extract is analyzed by GC-MS/MS. Optimization of ionization conditions and ion storage voltages is performed to reduce background noise and achieve sub-µg/kg detection limits.
Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay offers a high-throughput screening method for this compound in water samples with high sensitivity[9][10].
-
Antibody Production: Polyclonal antibodies are raised in rabbits by immunization with a hapten-bovine serum albumin (BSA) conjugate.
-
Assay Principle: A competitive ELISA format is used with a peroxidase (POD) hapten tracer in microtiter plates. The free this compound in the sample competes with the tracer for binding to the immobilized antibodies.
-
Detection: The amount of bound tracer is determined by adding a substrate that produces a colored product. The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantification: The concentration is determined by comparing the absorbance to a standard curve.
Visualizing the Analytical Workflow
To further elucidate the experimental process, a generalized workflow for a novel analytical method is presented below using a Graphviz diagram.
Figure 1. Generalized workflow for DLLME-GC/MS analysis of this compound.
References
- 1. Fast, cheap and easy routine quantification method for atrazine and its transformation products in water matrixes using a DLLME-GC/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reliable and Sensitive SPE-HPLC-DAD Screening of Endocrine Disruptors Atrazine, Simazine and their Major Multiresidues in Natural Surface Waters: Analytical Validation and Robustness Study [ruidera.uclm.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an ELISA for the analysis of atrazine metabolites deethylatrazine and this compound [agris.fao.org]
Inter-laboratory Comparison of Deisopropylatrazine Measurement Techniques: A Comparative Guide
Introduction
Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Its presence in environmental matrices is an indicator of atrazine contamination and its potential impact on ecosystems and human health. Accurate and reliable measurement of DIA is crucial for environmental monitoring, regulatory compliance, and toxicological research. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, supported by a synthesis of performance data from various studies. While a formal, large-scale inter-laboratory comparison study on DIA is not publicly available, this document collates and compares performance characteristics of prevalent methods to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Method Performance for this compound
The following table summarizes the performance of common analytical techniques for the determination of this compound based on published literature. It is important to note that these values are reported from different studies and may not be directly comparable due to variations in matrices, instrumentation, and experimental conditions.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Water | 0.03 - 0.07 µg/L | Not Reported | 94 - 98 | [1] |
| GC-MSD | Water | 0.10 µg/L | Not Reported | 95 ± 6.8 | [2] |
| LC-MS/MS | Water | 1 - 50 ng/L | 2 - 180 ng/L | 86 - 155 | [3] |
| LC-ESI-MS/MS | Drinking Water | <1 ng/L | Not Reported | Not Reported | [4] |
Note: The wide range in some reported values (e.g., LOD, LOQ, and Recovery for LC-MS/MS) can be attributed to the analysis of different water matrices (e.g., drinking water, surface water, groundwater) and varying levels of interfering substances.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the most common techniques used for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Solid-Phase Extraction - SPE):
-
Water Sample Preparation: Acidify the water sample to a pH between 3 and 4.
-
Cartridge Conditioning: Condition a C18 or a mixed-mode C18/cation exchange SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.
-
Analyte Elution: Elute the trapped analytes from the cartridge using an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.
-
Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.
-
Derivatization (Optional but common for GC): For improved chromatographic performance and sensitivity, derivatize the extract using a reagent like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[1]
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized extract in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., initial temperature of 60°C, ramped to 280°C).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Solid-Phase Extraction - SPE):
-
Water Sample Preparation: Water samples may be filtered to remove particulate matter. Depending on the specific LC-MS/MS method, pH adjustment may or may not be necessary.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Sample Loading: Pass the water sample through the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Analyte Elution: Elute this compound with a stronger solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of this compound measurement.
Concluding Remarks
The choice of an analytical technique for this compound measurement depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the overall objective of the study.
-
GC-MS is a robust and reliable technique, particularly when coupled with derivatization, offering good sensitivity and selectivity. However, it can be more labor-intensive due to the sample preparation steps.[1][2]
-
LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, selectivity, and ability to analyze samples with minimal preparation.[3][4] It is particularly well-suited for the analysis of polar compounds like DIA in aqueous matrices.
Participation in proficiency testing programs is highly recommended for laboratories involved in the routine analysis of this compound to ensure the quality and comparability of their data.[5] Such programs provide an objective measure of a laboratory's performance against its peers.[6] Future inter-laboratory comparison studies specifically targeting this compound would be invaluable for establishing consensus on best practices and for the harmonization of analytical methodologies across different laboratories and regulatory bodies.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of atrazine and degradation products in Luxembourgish drinking water: origin and fate of potential endocrine-disrupting pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umweltbundesamt.at [umweltbundesamt.at]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Deisopropylatrazine: A Comparative Toxicological Assessment Against Parent Atrazine
A comprehensive review of the existing experimental data reveals that deisopropylatrazine (DIA), a primary metabolite of the widely used herbicide atrazine (B1667683), generally exhibits lower toxicity than its parent compound across various endpoints. However, the data available for a complete comparative assessment remains limited for certain toxicological parameters.
This guide provides a detailed comparison of the toxicity profiles of this compound and atrazine, drawing upon available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate a clear understanding of their relative toxicities.
Quantitative Toxicity Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the acute and chronic toxicity of both compounds.
Table 1: Acute Oral Toxicity in Rats
| Compound | Species | Sex | LD50 (mg/kg) | Reference |
| Atrazine | Rat | Male | 1,471 - 3,090 | [1][2] |
| Rat | Female | 672 - 1,212 | [1] | |
| This compound (DIA) | Rat | Male | 2,290 | [3] |
| Rat | Female | 810 | [3] |
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.
Table 2: Acute and Chronic Toxicity to Aquatic Organisms
| Compound | Organism | Endpoint | Value (µg/L) | Toxicity Ranking | Reference |
| Atrazine | Hyalella azteca (amphipod) | 96-h IC50 | >3,000 | Atrazine > DEA > DIA | [4] |
| This compound (DIA) | Hyalella azteca (amphipod) | 96-h IC50 | >3,000 | [4] | |
| Atrazine | Diporeia spp. (amphipod) | 21-day Chronic | - | Atrazine > DEA > DIA | [4] |
| This compound (DIA) | Diporeia spp. (amphipod) | 21-day Chronic | - | [4] | |
| Atrazine | Pseudokirchneriella subcapitata (algae) | 96-h IC50 | >1,500 | Atrazine > DEA > DIA | [4] |
| This compound (DIA) | Pseudokirchneriella subcapitata (algae) | 96-h IC50 | >1,500 | [4] |
IC50 (Median Inhibition Concentration): The concentration of a substance that causes a 50% inhibition of a biological or biochemical function. DEA: Deethylatrazine (B13485), another major metabolite of atrazine.
Table 3: Chronic Toxicity of Atrazine in Mammals
| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |
| Rat | Lifetime | 3.5 | - | Decreased body weight gain | [5] |
| Pig | 19 days | - | 1 | Delayed onset of estrus | [5] |
| Rabbit | Gestation days 7-19 | 1 | - | Decreased maternal body weight gain | [5] |
NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose or exposure level of a substance at which adverse effects are observed.
Note: Specific NOAEL and LOAEL values for chronic toxicity of this compound in mammals were not available in the reviewed literature.
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 420, 425)
Acute oral toxicity studies are typically conducted in rodents (e.g., rats) to determine the LD50 value. The protocols, such as OECD Guidelines for the Testing of Chemicals 420 (Acute Oral Toxicity - Fixed Dose Procedure) and 425 (Acute Oral Toxicity: Up-and-Down Procedure), involve the administration of a single high dose of the test substance to a group of animals.[5][6] Observations for signs of toxicity and mortality are made over a period of 14 days.
Subchronic Oral Toxicity (OECD 408)
For assessing chronic toxicity, a 90-day oral toxicity study in rodents (OECD Guideline 408) is commonly employed.[1][2][3] This involves the daily administration of the test substance at three or more dose levels to groups of animals for 90 days.[1][2][3] Endpoints evaluated include changes in body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs.[1][2][3] This allows for the determination of the NOAEL and LOAEL.[1][2][3]
Genotoxicity Assays
A variety of in vitro and in vivo assays are used to assess the genotoxic potential of a substance. These can include:
-
Ames test (Bacterial Reverse Mutation Assay): Evaluates the ability of a substance to induce mutations in bacteria.
-
Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in cells.[7] This can be performed in vitro on cultured cells or in vivo in bone marrow or peripheral blood of rodents.[7]
-
Comet Assay: Measures DNA strand breaks in individual cells.[7]
Endocrine Disruption Assays
The U.S. Environmental Protection Agency (EPA) has established the Endocrine Disruptor Screening Program (EDSP), which utilizes a battery of in vitro and in vivo assays to identify substances that have the potential to interact with the estrogen, androgen, and thyroid hormone systems.[8][9] These assays include receptor binding assays, steroidogenesis assays, and pubertal development and function studies in rodents.[8][9]
Comparative Toxicity Profile
Acute Toxicity
Based on the available LD50 values in rats, atrazine and this compound exhibit a similar order of magnitude for acute oral toxicity. For male rats, the reported LD50 for DIA (2290 mg/kg) falls within the range reported for atrazine (1471-3090 mg/kg).[1][2][3] In female rats, the LD50 for DIA (810 mg/kg) is slightly higher than the lower end of the range for atrazine (672 mg/kg), suggesting a potentially lower acute toxicity for DIA in females.[1][3] In aquatic organisms, both acute and chronic toxicity studies consistently rank atrazine as more toxic than its metabolites, including DIA.[4]
Chronic Toxicity
Genotoxicity
Endocrine Disruption
Atrazine is a well-documented endocrine-disrupting chemical, primarily affecting the hypothalamic-pituitary-gonadal (HPG) axis.[5][6][8][12][13] It has been shown to suppress the luteinizing hormone (LH) surge, which is crucial for ovulation, and can alter the production of sex hormones.[5][6][8][12][13] The EPA's Endocrine Disruptor Screening Program has identified that this compound also possesses estrogen receptor bioactivity, suggesting it may also have endocrine-disrupting potential.[2] However, the extent and mechanism of DIA's endocrine-disrupting activity compared to atrazine require further investigation. Atrazine has been shown to interact with G-protein coupled receptors (GPCRs), but it is unknown if DIA shares this mechanism.[14][15]
Signaling Pathways and Mechanisms of Action
Atrazine's Mechanism of Endocrine Disruption
Atrazine's primary mechanism of endocrine disruption involves the central nervous system, specifically the hypothalamus. It is thought to suppress the activity of gonadotropin-releasing hormone (GnRH) neurons, leading to a decrease in the release of LH and follicle-stimulating hormone (FSH) from the pituitary gland.[5][8][13] This disruption of the HPG axis can lead to a cascade of reproductive effects. Some studies also suggest that atrazine can act as an inhibitor of cAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) levels, which can in turn affect hormone production.[16][17] Furthermore, atrazine has been shown to interact with G-protein coupled receptor 30 (GPR30), which can mediate estrogen-like effects.[14][15]
References
- 1. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 2. oecd.org [oecd.org]
- 3. ask-force.org [ask-force.org]
- 4. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 5. Atrazine Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the endocrine-disrupting potential of atrazine for male reproduction: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Effects of atrazine and its withdrawal on gonadotropin-releasing hormone neuroendocrine function in the adult female Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Atrazine: cytotoxicity, oxidative stress, apoptosis, testicular effects and chemopreventive Interventions [frontiersin.org]
- 10. Atrazine: cytotoxicity, oxidative stress, apoptosis, testicular effects and chemopreventive Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo genotoxicity evaluation of atrazine and atrazine-based herbicide on fish Carassius auratus using the micronucleus test and the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Atrazine disrupts the hypothalamic control of pituitary-ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G-Protein–Coupled Receptor 30 and Estrogen Receptor-α Are Involved in the Proliferative Effects Induced by Atrazine in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-protein-coupled receptor 30 and estrogen receptor-alpha are involved in the proliferative effects induced by atrazine in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atrazine acts as an endocrine disrupter by inhibiting cAMP-specific phosphodiesterase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
Deisopropylatrazine vs. Deethylatrazine: A Comparative Analysis of Two Key Atrazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of deisopropylatrazine (DIA) and deethylatrazine (B13485) (DEA), two major metabolites of the widely used herbicide atrazine (B1667683). This document synthesizes experimental data on their chemical properties, metabolic pathways, toxicology, and analytical determination to support research and risk assessment activities.
Chemical and Physical Properties
This compound (DIA) and deethylatrazine (DEA) are structurally similar chlorinated triazine compounds formed by the N-dealkylation of the parent atrazine molecule. However, subtle differences in their alkyl side chains result in variations in their physicochemical properties, which can influence their environmental fate and biological activity.
| Property | This compound (DIA) | Deethylatrazine (DEA) | Reference(s) |
| Molecular Formula | C₅H₈ClN₅ | C₆H₁₀ClN₅ | [1] |
| Molecular Weight | 173.60 g/mol | 187.63 g/mol | [1] |
| CAS Number | 1007-28-9 | 6190-65-4 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.15 | 1.51 | [2][3] |
| Water Solubility (at 20°C, pH 7) | 980 mg/L | Not explicitly found, but generally considered moderately soluble. | [3] |
Note: A higher LogP value for DEA suggests it is slightly more lipophilic than DIA, which may affect its bioaccumulation potential and interaction with biological membranes.
Metabolic Pathway of Atrazine
Both DIA and DEA are primary metabolites of atrazine, formed through the enzymatic removal of one of the N-alkyl groups. This process is a key step in the detoxification of atrazine in various organisms, including mammals, plants, and microorganisms.[4][5] The initial dealkylation can occur on either the ethyl or the isopropyl side chain, leading to the formation of DEA or DIA, respectively.[5] Further metabolism can lead to the formation of didealkyldiaminochlorotriazine (DACT).
Caption: Metabolic pathway of atrazine to its primary metabolites, deethylatrazine (DEA) and this compound (DIA), and the subsequent formation of didealkyldiaminochlorotriazine (DACT).
Toxicological Profile
The toxicity of atrazine and its metabolites has been a subject of extensive research. Generally, the acute toxicity of the metabolites is considered to be lower than that of the parent compound, atrazine.
Acute Oral Toxicity in Rats
| Compound | LD₅₀ (mg/kg body weight) - Male Rat | LD₅₀ (mg/kg body weight) - Female Rat | Reference(s) |
| This compound (DIA) | 2290 | 810 | [4] |
| Deethylatrazine (DEA) | 1890 | 670 | [4] |
Based on these LD₅₀ values, deethylatrazine appears to be slightly more acutely toxic than this compound in both male and female rats.
Aquatic Toxicity
A comparative study on the acute and chronic toxicity of atrazine and its metabolites on several aquatic organisms, including the amphipods Hyalella azteca and Diporeia spp., and the unicellular alga Pseudokirchneriella subcapitata, consistently ranked the toxicity as follows: Atrazine > Deethylatrazine (DEA) > this compound (DIA) .[6]
Endocrine Disrupting Effects
Atrazine and its metabolites are known endocrine disruptors, primarily affecting the hypothalamic-pituitary-gonadal (HPG) axis.[7][8][9] Studies in rats have shown that both DEA and DIA can delay the onset of puberty in males.[10] The mechanism of endocrine disruption is complex and may involve multiple pathways, including the induction of aromatase, the enzyme that converts androgens to estrogens, and the inhibition of phosphodiesterase, leading to increased cAMP levels.[11][12][13]
One study demonstrated that both DIA and DEA can cause a rapid, dose-dependent increase in plasma adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) in male Wistar rats, suggesting an effect on the hypothalamic-pituitary-adrenal (HPA) axis.[14] While both metabolites showed this effect, the study did not provide a direct quantitative comparison of their potencies.
Experimental Protocols
Analysis of this compound and Deethylatrazine in Water Samples
A common and effective method for the simultaneous determination of DIA and DEA in water samples involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[15]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample pH Adjustment: Adjust the pH of the water sample to a range of 3-4.[15]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge. The analytes will be retained on the solid phase.
-
Cartridge Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.
-
Analyte Elution: Elute the retained DIA and DEA from the cartridge using a suitable organic solvent, such as ethyl acetate.[15]
-
Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: Inject an aliquot of the concentrated extract into the GC-MS system.
-
Separation: The compounds are separated based on their boiling points and interaction with the GC column (e.g., a HP5-MS capillary column).[16]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[15] Specific ions for DIA and DEA are monitored for quantification.
Caption: A typical experimental workflow for the analysis of this compound and deethylatrazine in water samples.
In Vivo Assessment of Endocrine Disruption
The following protocol is a summary of a study that investigated the effects of DIA and DEA on puberty in male Wistar rats.[10]
-
Animal Model: Intact male Wistar rats.
-
Dosing Period: Animals were administered the test compounds by gavage from postnatal day (PND) 23 through PND 53.[10]
-
Test Compounds and Doses: Deethylatrazine (DEA) and this compound (DIA) were administered at doses equivalent to atrazine equimolar doses (AED) of 6.25, 12.5, 25, 50, 100, or 200 mg/kg.[10]
-
Endpoint Measurement:
-
Preputial Separation (PPS): The day of PPS, a marker of puberty onset in male rats, was recorded.
-
Organ Weights: At PND 53, animals were euthanized, and the weights of reproductive organs (ventral prostate, lateral prostate, seminal vesicles, and epididymis) were measured.[10]
-
Hormone Levels: Serum levels of testosterone, estrone, and estradiol (B170435) were determined using appropriate immunoassays.[10]
-
-
Data Analysis: Statistical analysis was performed to compare the treated groups with the control group to identify any significant effects on the measured endpoints.
Signaling Pathway Disruption
Atrazine and its metabolites can interfere with key signaling pathways, particularly those involved in neuroendocrine function. The primary mechanism of atrazine's endocrine-disrupting effect is believed to be the suppression of the luteinizing hormone (LH) surge, which is critical for ovulation and normal estrous cyclicity.[5] This is thought to occur through effects on the central nervous system, specifically the hypothalamus.[9]
Atrazine has also been shown to inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] Elevated cAMP can then activate various downstream signaling cascades, including those involved in steroidogenesis.
Caption: A simplified signaling pathway illustrating a potential mechanism of endocrine disruption by atrazine metabolites, involving the inhibition of PDE4 and subsequent downstream effects.
Conclusion
This compound and deethylatrazine are significant metabolites of atrazine with distinct, albeit similar, chemical and toxicological profiles. The available data suggest that DEA is slightly more lipophilic and acutely toxic than DIA. Both compounds exhibit endocrine-disrupting properties, affecting the reproductive development in a manner similar to the parent compound. A comprehensive understanding of the comparative effects of these metabolites is crucial for accurate environmental and human health risk assessments of atrazine exposure. Further research focusing on a direct quantitative comparison of their potencies on specific endocrine pathways would be beneficial for refining these assessments.
References
- 1. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desethylatrazine (Ref: G-30033) [sitem.herts.ac.uk]
- 3. 6-deisopropyl atrazine (Ref: G-28279) [sitem.herts.ac.uk]
- 4. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 4 Animal toxicity [www2.mst.dk]
- 5. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrazine Toxicity: The Possible Role of Natural Products for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Neurotoxicity Associated with Exposure to the Herbicide Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case study of Atrazine as an Endocrine Disrupting Chemical: Timing is Everything. | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. The effects of atrazine metabolites on puberty and thyroid function in the male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atrazine-Induced Aromatase Expression Is SF-1 Dependent: Implications for Endocrine Disruption in Wildlife and Reproductive Cancers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Atrazine-Induced Gonadal Malformations in African Clawed Frogs (Xenopus laevis) and Comparisons with Effects of an Androgen Antagonist (Cyproterone Acetate) and Exogenous Estrogen (17β-Estradiol): Support for the Demasculinization/Feminization Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akademisains.gov.my [akademisains.gov.my]
Atrazine Immunoassays: A Comparative Analysis of Cross-Reactivity with Deisopropylatrazine
For Immediate Release
This guide provides a comparative evaluation of atrazine (B1667683) immunoassays, with a specific focus on their cross-reactivity with the metabolite deisopropylatrazine. Understanding the specificity of these assays is critical for researchers, scientists, and drug development professionals to ensure accurate quantification of atrazine in the presence of its metabolites. This document summarizes key performance data, outlines experimental protocols for cross-reactivity assessment, and visualizes the principles of competitive immunoassays.
Data Summary: Cross-Reactivity of Atrazine Immunoassays
The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte (atrazine) and structurally similar molecules, such as its degradation product, this compound. The following table summarizes the cross-reactivity of a commercially available atrazine immunoassay with this compound and other related triazine compounds. Data is derived from the product information for the Ohmicron RaPID Assay®.[1]
| Compound | Least Detectable Dose (LDD) (ppb) | IC50 (ppb) | Cross-Reactivity (%)* |
| Atrazine | 0.046 | 0.72 | 100 |
| This compound | 0.800 | 217 | 0.33 |
| Ametryn | 0.053 | 0.39 | 184.6 |
| Propazine | 0.033 | 0.74 | 97.3 |
| Prometryn | 0.054 | 0.64 | 112.5 |
| Prometon | 0.056 | 2.22 | 32.4 |
| Simazine | 0.340 | 4.90 | 14.7 |
| Terbutryn | 0.090 | 5.50 | 13.1 |
| Terbutylazine | 0.310 | 15.5 | 4.6 |
| Desethyl Atrazine | 0.062 | 3.21 | 22.4 |
| Cyanazine | 1.000 | >10,000 | <0.01 |
| 6-Hydroxy Atrazine | 1.100 | 148 | 0.49 |
*Cross-reactivity (%) is calculated as: (IC50 of Atrazine / IC50 of Compound) x 100.
It is important to note that while this compound is a known cross-reactant in atrazine immunoassays, specific quantitative data from manufacturers such as Abraxis LLC and Beacon Analytical Systems Inc. is not always publicly available and has been noted as "Not Reported" in some literature.
Experimental Protocols
The determination of cross-reactivity in a competitive immunoassay is a critical step in assay validation. A standard protocol involves the following steps:
Objective: To determine the percentage of cross-reactivity of an atrazine immunoassay with this compound and other structurally related compounds.
Materials:
-
Atrazine immunoassay kit (e.g., ELISA plate or magnetic particle-based assay)
-
Atrazine standard solutions of known concentrations
-
This compound and other cross-reactant standard solutions of known concentrations
-
Assay buffer
-
Wash buffer
-
Enzyme-conjugated atrazine
-
Substrate solution
-
Stop solution
-
Microplate reader or appropriate detection instrument
Procedure:
-
Preparation of Standard Curves:
-
A standard curve for atrazine is generated by preparing a serial dilution of the atrazine standard in the assay buffer.
-
Similarly, separate serial dilutions are prepared for this compound and any other compounds to be tested for cross-reactivity.
-
-
Immunoassay Protocol (General Competitive ELISA):
-
Add a fixed amount of atrazine-specific antibody to each well of a microtiter plate.
-
Add the standard solutions (atrazine, this compound, etc.) at their various concentrations to the wells.
-
Add a fixed amount of enzyme-labeled atrazine to each well.
-
Incubate the plate to allow for competitive binding of the free analyte and the enzyme-labeled analyte to the antibodies.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution, which will react with the enzyme on the bound enzyme-labeled atrazine to produce a colorimetric signal.
-
Stop the reaction after a specified time.
-
Measure the absorbance of each well using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for atrazine to generate a standard curve.
-
Determine the concentration of atrazine that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, plot the data for this compound and other tested compounds to determine their respective IC50 values.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Atrazine / IC50 of Test Compound) x 100
-
Visualizations
The following diagrams illustrate the underlying principles of a competitive immunoassay and the concept of cross-reactivity.
Caption: Principle of a competitive immunoassay for atrazine detection.
Caption: Conceptual diagram of antibody cross-reactivity with this compound.
References
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Analysis of Deisopropylatrazine
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for Deisopropylatrazine, a key degradation product of the widely used herbicide atrazine (B1667683).
In the realm of environmental monitoring and food safety, the accurate quantification of pesticide residues is paramount. This compound (DIA), a principal metabolite of atrazine, is a compound of significant interest due to its potential for groundwater contamination and its persistence in the environment. The two most powerful and widely adopted analytical techniques for the determination of such compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these two methods for the analysis of this compound, supported by experimental data and protocols to aid researchers in making informed decisions for their specific analytical needs.
The Contenders: A Glimpse into LC-MS/MS and GC-MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are polar and thermally labile.[1] Its strength lies in the direct analysis of aqueous samples with minimal sample preparation, often employing a simple "dilute-and-shoot" approach or straightforward solid-phase extraction (SPE).[2][3] The use of tandem mass spectrometry provides excellent selectivity and sensitivity, allowing for the detection of analytes at very low concentrations even in complex matrices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) , a stalwart in analytical chemistry, is renowned for its high chromatographic resolution and is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4] For polar compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability for successful GC analysis.[5][6] While this adds a step to the sample preparation workflow, GC-MS can offer excellent sensitivity and is a robust and reliable technique.
Performance Face-Off: A Quantitative Comparison
The choice between LC-MS/MS and GC-MS for this compound analysis often comes down to a trade-off between the simplicity of sample preparation and the desired analytical performance. The following table summarizes key quantitative performance parameters for both methods based on published literature.
| Performance Metric | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.1 µg/L | 0.3 µg/kg | [7][8] |
| Limit of Quantification (LOQ) | 20 ng/L | 0.900 μg L−1 | [9][10] |
| Sample Preparation | Direct injection, SPE | SPE, LLE, DLLME, Derivatization | [5][7][10] |
| Analysis Time (Run Time) | ~18.5 - 20 minutes | ~16 - 45 minutes | [2][5][9][11] |
| Derivatization Required? | No | Often Yes | [5][6] |
| Amenability | High for polar compounds | Requires derivatization for polar compounds | [1][12] |
Experimental Corner: Unveiling the Methodologies
To provide a practical understanding, this section details representative experimental protocols for both LC-MS/MS and GC-MS analysis of this compound.
LC-MS/MS Experimental Protocol
This protocol is based on direct injection analysis, a common approach for water samples.
1. Sample Preparation:
-
Water samples are filtered through a 0.2 µm filter.[9]
-
For chlorinated water, a dechlorinating agent like ammonium (B1175870) acetate (B1210297) is added.[2]
-
An internal standard solution is added to the sample.[2]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed.[2][9]
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[2][9]
-
Injection Volume: 1.0 µL.[13]
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for triazines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
GC-MS Experimental Protocol
This protocol includes a common sample preparation technique involving extraction and derivatization.
1. Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) with a sorbent like graphitized carbon black or a C18 cartridge is frequently used to extract this compound from water samples.[5][14] Dispersive liquid–liquid microextraction (DLLME) is another effective technique.[10]
-
Solvent Exchange: The eluate from SPE is often concentrated and the solvent exchanged to a suitable solvent for derivatization (e.g., acetonitrile).[5]
-
Derivatization: A silylation reagent such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is added to the extract and heated to convert the polar this compound into a more volatile silyl (B83357) derivative.[5][6]
-
An internal standard is added before analysis.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used.
-
Carrier Gas: Helium is the typical carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 60°C and ramping up to 215°C.[11]
-
Injection Mode: Splitless injection is often employed for trace analysis.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring specific ions characteristic of the derivatized this compound.
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: A streamlined workflow for LC-MS/MS analysis of this compound.
Caption: A typical workflow for GC-MS analysis of this compound, including derivatization.
Concluding Remarks: Making the Right Choice
Both LC-MS/MS and GC-MS are powerful techniques capable of the sensitive and selective determination of this compound.
LC-MS/MS stands out for its simplicity of sample preparation , making it ideal for high-throughput laboratories analyzing a large number of aqueous samples. The ability to directly inject samples or use a simple SPE cleanup significantly reduces analysis time and potential for analyte loss. For many applications, LC-MS/MS is considered a more versatile and universal technique for pesticide analysis.[1]
GC-MS , on the other hand, remains a robust and reliable workhorse , particularly in laboratories with established expertise in derivatization techniques. While the sample preparation is more involved, GC-MS can provide excellent chromatographic separation and sensitivity. For certain matrices or when analyzing a broader range of volatile and semi-volatile compounds alongside this compound, GC-MS can be a very effective choice.
Ultimately, the decision between LC-MS/MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the desired sample throughput, and the available instrumentation and expertise within the laboratory. This guide provides the foundational knowledge and data to empower researchers to select the most appropriate method for their this compound analysis needs.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast, cheap and easy routine quantification method for atrazine and its transformation products in water matrixes using a DLLME-GC/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. agilent.com [agilent.com]
- 14. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Deisopropylatrazine in Surface vs. Groundwater: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Deisopropylatrazine (DIA), a primary degradation product of the widely used herbicide atrazine (B1667683), is a significant environmental contaminant frequently detected in both surface and groundwater systems. Understanding the distribution and concentration ratios of DIA in these two critical water resources is essential for assessing its environmental fate, potential for human exposure, and the efficacy of water treatment and remediation strategies. This guide provides a comparative analysis of DIA concentrations in surface versus groundwater, supported by experimental data and detailed methodologies.
Concentration Ratios: A Tale of Two Water Bodies
Generally, the concentration of this compound in groundwater tends to be higher and more persistent compared to surface water, particularly in areas with a history of atrazine use and in the absence of recent runoff events. This is attributed to the higher water solubility of DIA compared to its parent compound, atrazine, which facilitates its leaching through the soil profile and into underlying aquifers.[1] In contrast, surface water concentrations of DIA can be more variable, often peaking after rainfall events that cause runoff from agricultural fields.
One study investigating the interaction between a stream and an alluvial aquifer in Iowa provides a clear example of this dynamic. The research measured the concentrations of atrazine and its metabolites, including DIA, in both the stream (surface water) and the groundwater directly beneath it.
| Water Source | Sample Date | This compound (DIA) Concentration (µg/L) | Atrazine Concentration (µg/L) | Deethylatrazine (DEA) Concentration (µg/L) | DIA/Atrazine Ratio |
| Surface Water | April 7, 1994 | 0.10 | 0.20 | 0.15 | 0.50 |
| Groundwater | April 7, 1994 | 0.20 | 0.10 | 0.30 | 2.00 |
| Surface Water | June 8, 1994 | 1.50 | 10.0 | 2.00 | 0.15 |
| Groundwater | June 8, 1994 | 1.00 | 2.00 | 1.50 | 0.50 |
Data extracted from a study on the infiltration of atrazine and its metabolites from a stream to an alluvial aquifer.[2]
The data from April, representing a period of low flow and likely dominated by groundwater discharge into the stream, shows a DIA concentration in groundwater that is double that of the surface water. The DIA/Atrazine ratio in groundwater was significantly higher (2.00) compared to the surface water (0.50), indicating a greater degree of atrazine degradation in the subsurface environment over time.
Following an application and runoff event in June, the surface water concentrations of both atrazine and DIA increased dramatically. However, the DIA/Atrazine ratio in surface water was low (0.15), reflecting the recent influx of the parent compound. The groundwater also showed an increase in DIA concentration, but the DIA/Atrazine ratio remained higher than in the surface water, suggesting a mixture of infiltrating surface water and resident groundwater with a longer history of atrazine degradation.
Experimental Protocols
The following outlines a general methodology for the comparative analysis of this compound in surface and groundwater, based on established analytical techniques.
1. Sample Collection:
-
Surface Water: Grab samples are collected from the centroid of the stream or river flow. Samples are collected in amber glass bottles to prevent photodegradation.
-
Groundwater: Samples are collected from monitoring wells screened in the aquifer of interest. Prior to sample collection, wells are purged of at least three well volumes of water to ensure the sample is representative of the aquifer. Samples are collected using a submersible pump or bailer.
-
All samples are immediately placed on ice and transported to the laboratory.
2. Sample Preparation:
-
Water samples are filtered through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid-Phase Extraction (SPE): A common method for concentrating triazine herbicides and their metabolites from water is solid-phase extraction.
-
A C18 or graphitized carbon-black SPE cartridge is conditioned with methanol (B129727) followed by deionized water.
-
A known volume of the filtered water sample is passed through the cartridge. The analytes adsorb to the stationary phase.
-
The cartridge is then washed with deionized water to remove interfering substances.
-
The analytes are eluted from the cartridge with a small volume of a suitable solvent, such as ethyl acetate (B1210297) or methanol.
-
3. Analytical Determination:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the quantification of atrazine and its metabolites.
-
The eluate from the SPE step is concentrated under a gentle stream of nitrogen.
-
The sample is then injected into the GC-MS system.
-
The compounds are separated based on their boiling points and affinity for the GC column.
-
The mass spectrometer identifies and quantifies the compounds based on their unique mass-to-charge ratio and fragmentation patterns.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for analyzing these compounds and can often handle aqueous samples with less cleanup.
Atrazine Degradation and Transport Pathway
The following diagram illustrates the process of atrazine application, its subsequent degradation to this compound, and the pathways through which these compounds enter surface and groundwater.
References
Unambiguous Identification of Deisopropylatrazine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For researchers, scientists, and professionals in drug development and environmental analysis, the precise identification of small molecules like Deisopropylatrazine (DIA) is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the unequivocal confirmation of DIA, supported by experimental data and detailed protocols.
This compound (chemical formula: C₅H₈ClN₅, IUPAC name: 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) is a primary degradation product of the widely used herbicide atrazine (B1667683).[1] Its presence in environmental and biological samples is a key indicator of atrazine contamination and metabolic processes. Accurate identification is crucial for toxicological studies, environmental monitoring, and regulatory compliance.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the identification and quantification of pesticide residues like DIA.[2][3] Its high mass accuracy and resolving power allow for the determination of the elemental composition of an analyte, providing a high degree of confidence in its identification. However, other techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) are also employed. This guide will objectively compare these methods.
Performance Comparison of Analytical Techniques
The choice of analytical technique for the confirmation of this compound identity depends on several factors, including the required level of confidence, sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance of HRMS compared to other common methods.
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | Very High (provides exact mass and elemental composition) | High (provides mass-to-charge ratio and fragmentation pattern) | Low to Medium (based on retention time and UV absorbance) |
| Sensitivity | High (LODs in the low ng/L to µg/kg range)[4] | High (LODs in the µg/kg range)[5] | Lower (typically µg/L to mg/L range) |
| Confidence in ID | Very High | High | Low |
| Sample Throughput | High | Medium | High |
| Derivatization | Not typically required | May be required for improved volatility and peak shape | Not required |
| Matrix Effects | Can be significant, often requires internal standards | Can be significant, requires robust sample cleanup | Less susceptible to ion suppression, but matrix can affect chromatography |
| Cost | High | Medium | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of this compound using LC-HRMS and GC-MS.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This method is suitable for the analysis of this compound in water and biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Adjust the pH of the water sample to 3-4.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol).[6]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. High-Resolution Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Acquisition Mode: Full scan with a high resolution (e.g., >70,000 FWHM).
-
Mass Range: m/z 50-500.
-
Data-Dependent MS/MS: For confirmation, data-dependent MS/MS can be performed to obtain fragment ion spectra. The precursor ion for this compound ([M+H]⁺) is approximately m/z 174.0541.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is often used for the analysis of this compound in soil and plant matrices.
1. Sample Preparation (Solvent Extraction)
-
Extract the sample with a suitable solvent such as methanol or acetonitrile.
-
Perform a liquid-liquid partition to transfer the analytes into a less polar solvent like dichloromethane.
-
Clean up the extract using SPE (e.g., silica (B1680970) or Florisil cartridges).
-
Concentrate the final extract to a small volume.
2. Gas Chromatography
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
Characteristic Ions: The mass spectrum of this compound shows a molecular ion at m/z 173 and characteristic fragment ions.[1][7]
Visualizing the Workflow and Pathway
To better understand the analytical process and the metabolic origin of this compound, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified metabolic pathway of atrazine degradation.
Conclusion
For the unambiguous confirmation of this compound identity, high-resolution mass spectrometry offers unparalleled specificity and confidence due to its ability to provide exact mass measurements and facilitate elemental composition determination. While GC-MS is a robust and reliable technique, particularly for certain matrices, LC-HRMS generally provides higher throughput and avoids the need for derivatization. HPLC-UV, while being a more accessible technique, lacks the specificity required for definitive confirmation and is better suited for screening or quantification of known analytes at higher concentrations. The choice of methodology should be guided by the specific requirements of the analysis, with LC-HRMS being the gold standard for confirmatory purposes.
References
- 1. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Multi-pesticide residue screening, identification, and quantification analysis in various fruits and vegetables by UHPLC-Q Exactive HRMS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. | Semantic Scholar [semanticscholar.org]
- 6. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ez.restek.com [ez.restek.com]
Deisopropylatrazine in Agricultural Runoff: A Comparative Review of Occurrence and Detection Methodologies
An objective analysis of deisopropylatrazine (DIA) concentrations in agricultural runoff and the experimental protocols for its quantification, designed for researchers, scientists, and drug development professionals.
This compound (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Its presence in agricultural runoff is a significant concern for environmental and public health due to its potential mobility and persistence in water resources. This guide provides a comparative overview of DIA occurrence in agricultural runoff based on available scientific literature, details the experimental protocols used for its detection, and visualizes key processes and workflows.
Quantitative Data on this compound Occurrence
The concentration of this compound in agricultural runoff is influenced by various factors, including atrazine application rates, tillage practices, soil type, and the intensity and timing of rainfall events. The following table summarizes quantitative data from a long-term study that monitored DIA in runoff from agricultural watersheds.
| Study (Location) | Tillage Practice | Years of Monitoring | Average DIA Concentration (µg/L) | DIA to Atrazine Ratio (Molar) | DIA to DEA Ratio (Molar) |
| Shipitalo & Owens, 2003 (Ohio, USA) | No-till | 6 | 0.7 | Variable | ~0.3 |
| Shipitalo & Owens, 2003 (Ohio, USA) | Chisel-till | 6 | 0.7 | Variable | ~0.3 |
| Shipitalo & Owens, 2003 (Ohio, USA) | Plow-till | 6 | 0.7 | Variable | ~0.3 |
Note: Data is primarily from the comprehensive study by Shipitalo & Owens (2003), as directly comparable, multi-year quantitative data on DIA concentrations in agricultural runoff from other studies is limited in the reviewed literature. Deethylatrazine (B13485) (DEA) is another primary atrazine metabolite.
The study by Shipitalo and Owens (2003) found that weather patterns and the timing of runoff-producing rainfall had a more significant impact on DIA concentrations than the type of tillage.[1][2] this compound was consistently detected in runoff, although at lower concentrations than its parent compound, atrazine, and another metabolite, deethylatrazine (DEA).[1][2] The molar ratio of DIA to DEA was found to be relatively constant, suggesting it could be a useful indicator for identifying the sources of DIA in surface waters.[1][2]
While other studies have detected DIA in streams and rivers within agricultural watersheds, they often do not provide specific concentration data from direct agricultural runoff, making direct comparisons challenging. A U.S. Geological Survey report highlighted that this compound is a significant degradation product found in surface runoff from agricultural fields.
Experimental Protocols
Accurate quantification of this compound in environmental samples requires robust and sensitive analytical methodologies. The following section details a typical experimental protocol for the analysis of DIA in agricultural runoff, synthesized from various research articles.
1. Sample Collection and Preservation:
-
Collection: Runoff samples are typically collected at the edge of agricultural fields or from watershed outlets using automated water samplers triggered by runoff events. Grab samples can also be collected during rainfall events.
-
Preservation: Water samples are collected in amber glass bottles to prevent photodegradation. Samples are typically stored at 4°C and extracted as soon as possible to minimize degradation of the analytes.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Purpose: To concentrate the analytes of interest and remove interfering substances from the water matrix.
-
Procedure:
-
Water samples are filtered to remove suspended solids.
-
The pH of the water sample is adjusted to a neutral or slightly acidic range.
-
The sample is passed through an SPE cartridge containing a sorbent material (e.g., C18). Atrazine and its metabolites, including DIA, are retained on the sorbent.
-
The cartridge is washed with organic-free water to remove any remaining polar interferences.
-
The analytes are eluted from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate, methanol).
-
The eluate is then concentrated to a final volume, typically under a gentle stream of nitrogen.
-
3. Analytical Quantification (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Purpose: To separate, identify, and quantify the concentration of DIA and other target compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is a commonly used instrument for the analysis of atrazine and its metabolites.
-
Procedure:
-
A small volume of the concentrated extract is injected into the GC.
-
The compounds are separated based on their boiling points and interaction with the GC column.
-
As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for the specific identification and quantification of this compound.
-
-
Quality Control: Quality assurance and control measures include the analysis of method blanks, fortified samples (spikes) to determine recovery rates, and the use of internal standards.
Visualizations
The following diagrams illustrate the atrazine degradation pathway and a typical experimental workflow for DIA analysis.
References
Safety Operating Guide
Proper Disposal of Deisopropylatrazine: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of deisopropylatrazine, ensuring laboratory safety and environmental protection.
This compound (DIA) is a metabolite of atrazine (B1667683) and is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is not merely a matter of laboratory hygiene but a critical component of regulatory compliance and environmental stewardship. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust formation. |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and impervious clothing.[1] | Prevents skin contact, which can be harmful. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.[1] | Protects against inhalation of harmful dust or vapors. |
Ensure adequate ventilation in the handling area and keep the substance away from ignition sources.[1][3] Do not eat, drink, or smoke when using this product.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must adhere to federal, state, and local regulations. In the United States, the primary federal laws governing pesticide disposal are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Waste Collection and Storage
-
Collect this compound waste in suitable, closed, and clearly labeled containers.[1]
-
Store the waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep the container tightly sealed to prevent leaks or spills.[6]
Step 2: Accidental Spill Management
In the event of a spill, immediate action is crucial to prevent environmental contamination and personnel exposure.
-
Evacuate and Secure: Evacuate personnel from the spill area and keep people upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is toxic to aquatic life.[1]
-
Clean-up: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Step 3: Disposal of Unused this compound
-
Follow Label Instructions: The product label should provide specific disposal instructions as mandated by FIFRA.[4][7]
-
Professional Disposal Facility: Arrange for the disposal of the waste at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Unusable pesticides are often regulated as hazardous waste.[8]
-
State and Local Programs: Check with your state's environmental agency or local solid waste authority for information on "Clean Sweep" programs or other household hazardous waste collection programs that may accept pesticide waste from commercial users.[5][9]
Step 4: Decontamination and Disposal of Empty Containers
Empty containers can retain hazardous residues and must be handled carefully.
-
Triple Rinsing:
-
Fill the container about one-quarter full with a suitable solvent (e.g., water or as recommended by the manufacturer).
-
Secure the cap and shake for 30 seconds.
-
Pour the rinsate into the pesticide application equipment or a designated collection container for later disposal.
-
Repeat this rinsing procedure two more times.[10]
-
-
Container Disposal:
Regulatory Framework
| Regulation | Key Requirements |
| FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act) | Mandates that pesticide labels include legally binding disposal instructions.[4] |
| RCRA (Resource Conservation and Recovery Act) | Governs the management of hazardous waste from "cradle-to-grave," which can include certain pesticides.[4][11] |
| State and Local Laws | Often impose stricter regulations than federal laws, including specific waste handling procedures and disposal methods.[4][7] |
This compound Disposal Workflow
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. epa.gov [epa.gov]
- 10. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Deisopropylatrazine
For laboratory professionals engaged in pivotal research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Deisopropylatrazine, a compound requiring meticulous safety protocols.
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1][2]. Understanding and implementing the correct personal protective equipment (PPE), handling procedures, and disposal methods is critical to mitigating risks to both personnel and the environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound, ensuring comprehensive protection.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. For high exposure or when mixing concentrates, a face shield worn over goggles is recommended[1][3]. |
| Skin | Chemical-resistant gloves (unlined, elbow length), fire/flame resistant and impervious clothing, and a chemical-resistant apron. | Gloves should be inspected before use and must satisfy EU Directive 89/686/EEC and the EN 374 standard. Nitrile, butyl, and neoprene gloves are recommended for good protection[1][3]. Aprons should extend from the neck to at least the knees[3]. |
| Respiratory | Full-face respirator. | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced[1]. Always consider a respirator during lengthy exposures or when mixing highly toxic substances[3]. |
| Footwear | Chemical-resistant boots. | Leather or fabric boots should not be used. Pants should be worn over the top of boots to prevent pesticides from entering[4]. |
Safe Handling and Emergency Protocols
Adherence to standardized procedures is crucial for minimizing exposure and managing accidental spills.
| Procedure | Key Steps |
| General Handling | - Work in a well-ventilated area, preferably a chemical fume hood[5].- Avoid the formation of dust and breathing in mist, gas, or vapors[1].- Do not eat, drink, or smoke when using this product[1][6].- Wash hands thoroughly after handling[1]. |
| First-Aid: Inhalation | - Move the victim to fresh air.- If breathing is difficult, administer oxygen.- If not breathing, provide artificial respiration and seek immediate medical attention[1]. |
| First-Aid: Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and plenty of water[1]. |
| First-Aid: Eye Contact | - Rinse with pure water for at least 15 minutes and consult a doctor[1]. |
| First-Aid: Ingestion | - Rinse mouth with water. Do not induce vomiting.- Never give anything by mouth to an unconscious person.- Call a doctor or Poison Control Center immediately[1]. |
| Accidental Release | - Evacuate personnel to a safe area.- Ensure adequate ventilation and remove all sources of ignition.- Prevent further leakage and do not allow the chemical to enter drains.- Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal[1]. |
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Product | - Dispose of contents/container in accordance with local, regional, and national regulations[7].- Contact your local household hazardous waste program or your state's environmental agency for specific guidance[8][9]. |
| Empty Containers | - Triple rinse the container: fill it ¼ full with water, close the lid tightly, shake, and empty the contents into the spray tank, allowing it to drain for 30 seconds. Repeat this process two more times[10].- Puncture and dispose of the empty container in the trash. Never reuse pesticide containers[9][10]. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. pozescaf.com [pozescaf.com]
- 7. genfarm.com.au [genfarm.com.au]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. epa.gov [epa.gov]
- 10. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
